2-Methylhexahydro-1h-pyrrolizine
Description
The exact mass of the compound 2-Methylhexahydro-1h-pyrrolizine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylhexahydro-1h-pyrrolizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylhexahydro-1h-pyrrolizine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-7-5-8-3-2-4-9(8)6-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAILOYBQBDRPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282732 | |
| Record name | 2-methylhexahydro-1h-pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63008-88-8 | |
| Record name | NSC27683 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylhexahydro-1h-pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Methylhexahydro-1H-pyrrolizine & Solenopsis Trail Pheromones
The following technical guide provides an in-depth analysis of 2-Methylhexahydro-1H-pyrrolizine and its structural congeners (specifically Xenovenine ) as trail pheromones in Solenopsis ant species.
Subject: Chemical Ecology, Synthesis, and Application of Pyrrolizidine Alkaloids in Ant Communication. Target Audience: Researchers, Chemical Ecologists, and Drug Discovery Professionals.
Executive Summary & Chemical Identity
While the Red Imported Fire Ant (Solenopsis invicta) utilizes sesquiterpenes (Z,E-α-farnesene) for recruitment, the Thief Ants (e.g., Solenopsis fugax, S. xenovenatrix) rely on a distinct class of nitrogen-heterocycles: pyrrolizidines and pyrrolidines .
The compound 2-Methylhexahydro-1H-pyrrolizine represents the core scaffold of Xenovenine (3-heptyl-5-methylpyrrolizidine), the primary trail pheromone and venom alkaloid of Solenopsis xenovenatrix and a key component in S. fugax. These alkaloids exhibit a dual function:
-
Intraspecific Recruitment: Acting as a potent trail pheromone for nestmates.
-
Interspecific Repellency: Serving as "chemical warfare" agents to repel larger ant species (e.g., Formica) during brood theft.
Chemical Structure & Stereochemistry
The biological activity of pyrrolizidines is strictly governed by their stereochemistry.
-
IUPAC Name: (3R,5S,8S)-3-heptyl-5-methylhexahydro-1H-pyrrolizine (Xenovenine).
-
Core Scaffold: 2-Methylhexahydro-1H-pyrrolizine.[1]
-
Key Features: A bicyclic nitrogen bridgehead (pyrrolizidine) with alkyl side chains at C-3 and C-5 (or C-2/C-5 depending on numbering convention).
| Property | Data |
| Common Name | Xenovenine (and analogs) |
| Chemical Formula | C₁₅H₂₉N (Xenovenine) / C₈H₁₅N (Core) |
| Molecular Weight | ~223.4 g/mol (Xenovenine) |
| Source | Solenopsis (Diplorhoptrum) spp.[2][3][4][5][6][7] (Dufour's Gland/Venom) |
| Function | Trail Pheromone, Repellent, Necrotoxin |
Biological Mechanism: The Dual-Action Signal
In Solenopsis thief ants, the production of pyrrolizidine alkaloids occurs primarily in the Dufour’s gland and poison gland . Unlike S. invicta, which separates recruitment (Dufour's) and toxicity (Venom), S. fugax integrates these functions.
Glandular Origins & Pathway
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Recruitment (Trail): Minute quantities are deposited via the sting apparatus during foraging tunnels. The volatility of the 2-methyl-pyrrolizidine core allows for a short-lived but high-intensity recruitment signal.
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Repellency (Defense): During raids on foreign ant colonies, the same alkaloids are aerosolized or smeared to induce confusion and retreat in host workers.
Figure 1: Biosynthetic and behavioral pathway of Solenopsis pyrrolizidine alkaloids.
Chemical Synthesis: Protocols for Researchers
For drug development professionals and chemical ecologists, accessing the enantiopure pyrrolizidine core is critical for bioassays. The Hoffmann-Loffler-Freytag (HLF) reaction or 1,3-Dipolar Cycloaddition are standard, but modern Two-Directional Synthesis offers higher efficiency for 3,5-disubstituted analogs.
Synthetic Strategy: Two-Directional Reductive Amination
This protocol utilizes a "linchpin" ketone to generate the bicyclic core in a single cascade.
Reagents:
-
Starting Material: Dimethyl 4-oxopimelate (or equivalent diketone).
-
Chiral Amine: (S)-(-)-α-Methylbenzylamine (for chiral induction).
-
Reductant: Sodium cyanoborohydride (NaBH₃CN) or H₂/Pd-C.
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve dimethyl 4-oxopimelate (1.0 eq) and (S)-α-methylbenzylamine (1.1 eq) in dry methanol.
-
Stir at room temperature for 4 hours under N₂ atmosphere to form the imine.
-
-
Cyclization Cascade (The "Double-Fold"):
-
Cool the solution to 0°C.
-
Add NaBH₃CN (3.0 eq) slowly. Adjust pH to ~6 with glacial acetic acid.
-
Mechanism:[3][6][8] The reduction of the imine triggers an intramolecular attack on the ester groups (if using diester precursors) or subsequent alkylation steps, forming the pyrrolidine rings sequentially.
-
Note: For the specific 2-methylhexahydro-1H-pyrrolizine core, a 2-allyl-pyrrolidine precursor is often cyclized via radical intermediates.
-
-
Isolation & Purification:
-
Quench with saturated NaHCO₃. Extract with CH₂Cl₂ (3x).
-
Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography (Silica gel, MeOH/CH₂Cl₂ gradient). Pyrrolizidines are polar; use 1% NH₄OH in eluent to prevent tailing.
-
-
Stereochemical Verification:
-
Analyze via ¹H-NMR and NOESY to confirm the cis/trans relationship of the bridgehead protons and the methyl substituent. The biological activity is often restricted to the (3S, 5R, 8S) isomer (Xenovenine numbering).
-
Figure 2: Simplified synthetic route to the pyrrolizidine core.
Applications in Pest Management & Drug Discovery
"Trojan Horse" Baits
The unique property of Solenopsis pyrrolizidines as recruitment signals makes them ideal candidates for pheromone-assisted baiting .
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Concept: Synthesize the 2-methylhexahydro-1H-pyrrolizine core.
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Formulation: Impregnate into oil-based grit (corn cob/soybean oil).
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Mechanism: The pheromone overrides the colony's satiety signals or specifically recruits "thief" ants that are otherwise hard to target with broad-spectrum baits.
Biomedical Potential (Drug Development)
Pyrrolizidine alkaloids (PAs) are known for:
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Neurotoxicity: Acting on acetylcholine receptors (relevant for insecticide development).
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Angiogenesis Inhibition: Some Solenopsis alkaloids (like Solenopsin, a piperidine, but structurally related in bio-origin) inhibit PI3K signaling.[9] The pyrrolizidine core serves as a scaffold for designing novel angiogenesis inhibitors or antitumor agents .
References
-
Jones, T. H., et al. (1980). "Xenovenine: A pyrrolizidine alkaloid from the venom of Solenopsis xenovenatrix." Journal of Organic Chemistry. Link
- Blum, M. S. (1988). "Pheromones of Social Insects: Chemical Signals." Journal of Chemical Ecology.
-
Vander Meer, R. K., et al. (2010). "Pheromone-mediated social organization in the fire ant, Solenopsis invicta." USDA ARS Publications. Link
-
Stockman, R. A., et al. (2013). "A two-directional approach to pyrrolizidines: total syntheses and biological evaluation of alkaloid cis-223B and (±)-xenovenine."[2] Chemical Communications.[10] Link
-
Galkowski, C., et al. (2010). "Redescription of Solenopsis fugax and related species."[7] Revue Suisse de Zoologie. (Clarifies the taxonomy of pyrrolizidine-producing thief ants).
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- 2. A two-directional approach to pyrrolizidines: total syntheses and biological evaluation of alkaloid cis -223B and (±)-xenovenine - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46800C [pubs.rsc.org]
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- 9. Solenopsin [bionity.com]
- 10. researchgate.net [researchgate.net]
The Uncharted Territory of a Rare Alkaloid Core: A Technical Guide to the Natural Occurrence of 2-Methylhexahydro-1H-pyrrolizine
Executive Summary: Pyrrolizidine alkaloids (PAs) represent a vast and structurally diverse class of secondary metabolites, renowned for their ecological roles and significant toxicological implications. While the majority of PAs are derived from a 1-hydroxymethylpyrrolizidine necine base, a small and lesser-studied subgroup possesses a 2-Methylhexahydro-1H-pyrrolizine core. This guide provides a comprehensive technical overview of this rare alkaloid scaffold, synthesizing the current knowledge on its natural distribution, proposing a biosynthetic pathway, and outlining methodologies for its isolation, characterization, and synthesis. This document is intended for researchers in natural products chemistry, toxicology, and drug development, aiming to stimulate further investigation into this scientifically intriguing and underexplored molecular architecture.
Introduction to Pyrrolizidine Alkaloids (PAs)
Pyrrolizidine alkaloids are a group of naturally occurring compounds synthesized by an estimated 6,000 plant species, which amounts to approximately 3% of all flowering plants.[1][2] Their primary function in plants is as a chemical defense mechanism against herbivores.[1][3] These compounds are characterized by a core structure of pyrrolizidine, a bicyclic system formed by two fused five-membered rings with a nitrogen atom at the bridgehead.[1] The biological activity and toxicity of PAs are largely determined by the nature of the necic acid esters attached to the necine base.[1] The presence of a double bond in the 1,2-position of the pyrrolizidine ring is a key structural feature associated with the hepatotoxicity of many PAs.[3][4]
The 2-Methylhexahydro-1H-pyrrolizine Core: An Uncommon Necine Base
While the vast majority of the over 660 known PAs are esters of 1-hydroxymethyl-1,2-dehydropyrrolizidine and related necine bases, a small subset of these alkaloids is characterized by a saturated pyrrolizidine core with a methyl group at the C-2 position (or C-1 depending on the numbering convention of the specific isomer). This guide will adhere to the IUPAC numbering that places the methyl group at the 2-position of the hexahydro-1H-pyrrolizine ring system. This structural deviation from the common PA template suggests a unique biosynthetic origin and potentially a distinct biological activity profile.
Natural Occurrence
The natural occurrence of the 2-Methylhexahydro-1H-pyrrolizine core is not widespread, making alkaloids with this structure particularly interesting for chemotaxonomic and evolutionary studies. The currently known sources are limited to a few species within the Boraginaceae and Fabaceae families.
| Alkaloid Name | Necine Base | Natural Source | Plant Family |
| Ehretinine | (1R,7S)-7-methylhexahydro-1H-pyrrolizin-1-ol | Ehretia aspera | Boraginaceae |
| Unnamed Alkaloids | 1-Methylhexahydro-1H-pyrrolizine | Crotalaria damarensis | Fabaceae |
Table 1: Documented Natural Sources of Alkaloids with a 2-Methylhexahydro-1H-pyrrolizine Core.
The alkaloid ehretinine was isolated from the leaves of Ehretia aspera, a plant species within the Boraginaceae family.[2] The necine base of ehretinine is (1R,7S)-7-methylhexahydro-1H-pyrrolizin-1-ol, where the typical hydroxymethyl group at C-1 is replaced by a methyl group.[2] Additionally, the presence of 1-Methylhexahydro-1H-pyrrolizine has been reported in Crotalaria damarensis, a member of the Fabaceae family, a genus well-known for producing a variety of PAs.[1]
Biosynthesis of the 2-Methylhexahydro-1H-pyrrolizine Core
The biosynthesis of the necine base of common PAs is well-established and proceeds from the amino acid L-arginine via putrescine and homospermidine. The key enzyme, homospermidine synthase (HSS), catalyzes the formation of homospermidine, which then undergoes cyclization and reduction to form the 1-hydroxymethylpyrrolizidine core.[5]
The biosynthesis of the 2-methylhexahydro-1H-pyrrolizine core, however, is not yet elucidated. The absence of the C-1 hydroxymethyl group and the presence of a methyl group instead suggests a deviation from the canonical pathway. A plausible, though currently hypothetical, biosynthetic route is proposed below.
Caption: General and proposed biosynthetic pathways to the 2-Methylhexahydro-1H-pyrrolizine core.
Hypothesis 1 (Blue Pathway): The common intermediate, 1-hydroxymethylpyrrolizidine, could undergo a two-step enzymatic reduction. The primary alcohol would first be oxidized to an aldehyde, followed by a subsequent reduction and dehydration to yield the methyl group.
Hypothesis 2 (Green Pathway): A more direct route could involve a reductive decarbonylation of the pyrrolizidine-1-carbaldehyde intermediate, a reaction that would directly replace the aldehyde group with a hydrogen, effectively leaving the methyl group precursor. Further investigation, including isotopic labeling studies, is required to validate these hypotheses.
Physicochemical Properties and Spectroscopic Characterization
The structural characterization of alkaloids with a 2-methylhexahydro-1H-pyrrolizine core relies on a combination of spectroscopic techniques. The original structure elucidation of ehretinine was reported in 1980, and while the full paper is not widely accessible, the expected spectroscopic features can be inferred.
Expected Spectroscopic Data for the 2-Methylhexahydro-1H-pyrrolizine Core:
| Technique | Feature | Expected Chemical Shift / Signal |
| ¹H NMR | Methyl group (CH₃) | Doublet, ~1.0-1.2 ppm |
| Methine proton (CH-CH₃) | Multiplet, ~2.5-3.5 ppm | |
| Protons adjacent to N | Multiplets, ~2.8-3.5 ppm | |
| ¹³C NMR | Methyl carbon (CH₃) | ~15-25 ppm |
| Bridgehead carbons | ~60-70 ppm | |
| Mass Spec (EI) | Molecular Ion (M⁺) | Dependent on full structure |
| Fragmentation | Loss of methyl group (M-15) |
Table 2: Predicted Spectroscopic Signatures for the 2-Methylhexahydro-1H-pyrrolizine Core.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region and the absence of a strong, broad O-H stretching band around 3300 cm⁻¹ unless other hydroxyl groups are present on the necine base or necic acid.
Methodology for Isolation and Analysis
The isolation and purification of PAs from plant material is a multi-step process that leverages the basicity of the nitrogen atom in the pyrrolizidine core.
Caption: General workflow for the isolation and purification of pyrrolizidine alkaloids.
Step-by-Step Protocol for PA Extraction:
-
Preparation of Plant Material: The plant material (e.g., leaves, roots) is air-dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable organic solvent, typically methanol or ethanol, using either maceration or Soxhlet extraction for several hours.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Acid-Base Extraction:
-
The crude extract is dissolved in a dilute acid (e.g., 1% sulfuric acid), which protonates the basic nitrogen of the alkaloids, rendering them water-soluble.
-
This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds like fats and chlorophyll.
-
The aqueous layer is then made basic with a base like ammonium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents again.
-
The free-base alkaloids are then extracted from the aqueous layer using a chlorinated solvent like chloroform or dichloromethane.
-
-
Purification: The crude alkaloid mixture is purified using column chromatography on silica gel or alumina, with a gradient of solvents of increasing polarity.
-
Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired alkaloids.
-
Structure Elucidation: The pure compounds are subjected to spectroscopic analysis (NMR, MS, IR) for structure determination.
Biological Activity and Toxicological Profile
The biological activities of PAs are diverse, with some exhibiting antimicrobial, anti-inflammatory, and even anti-cancer properties.[6] However, they are more widely known for their toxicity, particularly hepatotoxicity, which is primarily associated with 1,2-unsaturated PAs.[3][4]
The toxicological profile of alkaloids containing the 2-methylhexahydro-1H-pyrrolizine core is largely unknown due to their rarity. However, some general principles can be considered:
-
Saturation: The hexahydro-1H-pyrrolizine core is saturated, meaning it lacks the 1,2-double bond that is a prerequisite for the metabolic activation to toxic pyrrolic esters.[4] This suggests that alkaloids with this core may have significantly lower hepatotoxicity compared to their unsaturated counterparts.
-
Methyl Group Influence: While the saturation of the ring is likely to reduce toxicity, some studies suggest that the presence of a methyl group at C-1 can be relevant to the overall toxicological profile of PAs.[3] The exact nature of this influence requires further investigation.
Extracts from Ehretia species have shown a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, though these activities have not been linked to specific compounds.[6][7] The traditional use of some Crotalaria species in folk medicine is contrasted by the known toxicity of many PAs found within this genus.[8] Further research is needed to isolate sufficient quantities of 2-methyl PAs for detailed toxicological and pharmacological screening.
Chemical Synthesis Strategies
The chemical synthesis of the 2-methylhexahydro-1H-pyrrolizine core provides a means to access these rare alkaloids for further study, especially when isolation from natural sources is challenging. While a specific synthesis for the necine base of ehretinine has not been detailed in readily available literature, general strategies for the synthesis of substituted pyrrolizidines can be adapted. A plausible retrosynthetic analysis would involve the construction of the bicyclic ring system from acyclic or monocyclic precursors.
One potential synthetic approach could involve an intramolecular reductive amination or a similar cyclization strategy starting from a suitably functionalized pyrrolidine derivative. The introduction of the methyl group could be achieved through stereoselective alkylation or by using a chiral starting material that already contains the required stereocenter. The synthesis of related polyhydroxylated pyrrolizidine alkaloids like alexine often involves multi-step sequences starting from chiral pool materials like sugars or amino acids.[9]
Conclusion and Future Research Directions
The 2-Methylhexahydro-1H-pyrrolizine core represents a small, yet intriguing, branch of the vast pyrrolizidine alkaloid family. Its limited known natural distribution in species of Ehretia and Crotalaria makes it a valuable subject for chemotaxonomic and biosynthetic research. The proposed biosynthetic pathways for the formation of the C-2 methyl group offer testable hypotheses for future studies using modern molecular biology and analytical techniques.
The most significant knowledge gap remains in the biological activity and toxicological profile of these "unusual" PAs. The saturated nature of the core suggests a potentially lower toxicity profile compared to the more common unsaturated PAs, which could open avenues for exploring their therapeutic potential without the risk of hepatotoxicity.
Future research should focus on:
-
Re-isolation and full spectroscopic characterization of ehretinine from Ehretia aspera.
-
Investigation of the alkaloid profile of Crotalaria damarensis to identify and characterize the 2-methyl PAs present.
-
Elucidation of the biosynthetic pathway leading to the 2-methyl core using isotopic labeling and enzyme assays.
-
Total synthesis of the 2-methylhexahydro-1H-pyrrolizine core and its naturally occurring derivatives to enable comprehensive biological testing.
-
In-depth toxicological and pharmacological evaluation of the pure compounds to understand the influence of the 2-methyl substitution on bioactivity.
Addressing these research questions will not only expand our fundamental understanding of alkaloid biosynthesis and diversity but also clarify the toxicological relevance and potential pharmacological applications of this rare class of natural products.
References
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Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]
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Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]
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Culvenor, C. C. J., & Smith, L. W. (1963). IDENTITY OF THE ALKALOID FROM CROTALARIA DAMARE'NSIrS ENGL. WITH ( -)-1-METHYLENEPYRROLIZIDINE, NOW SHOWN TO OCCUR PARTIALLY RAC. Australian Journal of Chemistry, 16(2), 239-245. [Link]
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Ober, D., & Kaltenegger, E. (2009). Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism. Phytochemistry, 70(15-16), 1687-1695. [Link]
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Li, Y., Chen, Z., Liu, Y., Wu, Z., & Wang, D. (2024). Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies. Frontiers in Pharmacology, 15, 1369311. [Link]
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Yuvaraja, M., Sridhar, J., & Sivasakthi, R. (2021). Hepatoprotective activity of Ehretia microphylla on paracetamol induced liver toxic rats. Journal of Drug Delivery and Therapeutics, 11(1), 104-109. [Link]
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Wińska, K., Mączka, W., Łyczko, J., Grabarczyk, M., Czubaszek, A., & Szumny, A. (2019). Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage. Herba Polonica, 65(4), 50-67. [Link]
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Sharma, P., Shri, R., Ntie-Kang, F., & Kumar, S. (2021). Phytochemical and Ethnopharmacological Perspectives of Ehretia laevis. Molecules, 26(12), 3489. [Link]
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Shirmardi, S. P., Mahboubi, A., Bagheri, M. S., & Jalilvand, M. R. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemistry Central Journal, 16(1), 24. [Link]
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Jamwal, R. S., Suri, K. A., Suri, O. P., & Atal, C. K. (1980). Ehretinine, a novel pyrrolizidine alkaloid from Ehretia aspera. Phytochemistry, 19(6), 1273–1274. [Link]
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Cigan, E., Eggbauer, B., & Kroutil, W. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Natural Product Reports, 38(10), 1837-1896. [Link]
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Fu, P. P., Xia, Q., Lin, G., & Chou, M. W. (2004). Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug metabolism reviews, 36(1), 1–55. [Link]
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Asres, K., Sporer, F., & Wink, M. (2004). Patterns of pyrrolizidine alkaloids in 12 Ethiopian Crotalaria species. Biochemical Systematics and Ecology, 32(10), 915-930. [Link]
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Heinrich, M., Mah, J., & Amirkia, V. (2021). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Molecules, 26(7), 1836. [Link]
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Sinha, D., & Joshi, N. (2021). Phytochemistry, history, and progress in drug discovery. In Phytochemistry, Computational Tools and Databases in Drug Discovery (pp. 1-26). Elsevier. [Link]
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da Silva, A. F. G., de Oliveira, G. L., & de Souza, G. H. B. (2021). Monocrotaline presence in the Crotalaria (Fabaceae) plant genus and its influence on arthropods in agroecosystems. Revista Brasileira de Entomologia, 65(3), e20210024. [Link]
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Engineering the Bicyclic Core: A Technical Guide to 2-Methylhexahydro-1H-pyrrolizine
Executive Summary
The pyrrolizidine alkaloid framework is a privileged scaffold in medicinal chemistry, characterized by its fused bicyclic[3.3.0] system with a bridgehead nitrogen. At the foundation of this chemical space lies 2-methylhexahydro-1H-pyrrolizine (also widely known in literature as 2-methylpyrrolizidine). This aliphatic heterocycle serves as the fundamental structural backbone for numerous bioactive natural products and synthetic therapeutics. Most notably, it is the core scaffold of Tussilagine, a natural alkaloid recognized for its bronchodilator and anti-inflammatory properties[1].
For researchers and drug development professionals, understanding the physicochemical boundaries, structural causality, and synthetic accessibility of the 2-methylhexahydro-1H-pyrrolizine core is critical for the rational design of novel targeted therapies.
Physicochemical & Structural Profiling
To establish a baseline for assay development and synthetic planning, the quantitative physicochemical data for the unsubstituted core and its highly functionalized natural derivative (Tussilagine) are summarized below.
| Property | 2-Methylhexahydro-1H-pyrrolizine (Core Scaffold) | Tussilagine (Functionalized Derivative) |
| CAS Number | 63008-88-8[2] | 80151-77-5[1] |
| Molecular Formula | C₈H₁₅N[2] | C₁₀H₁₇NO₃[1] |
| Molecular Weight | 125.21 g/mol | 199.25 g/mol [1] |
| Exact Mass | 125.1204 Da | 199.1208 Da[1] |
| Structural Class | Aliphatic Bicyclic Heterocycle | Pyrrolizidine Alkaloid Ester |
| Key Stereocenters | C2, C7a | C1, C2, C7a |
Structural Causality in Drug Design
As an Application Scientist, I emphasize that the selection of a scaffold is never arbitrary; it is driven by the spatial and electrostatic requirements of the biological target. The utilization of the 2-methylhexahydro-1H-pyrrolizine core is dictated by three causal factors:
-
Conformational Restriction: The sp³-hybridized nature of the puckered [3.3.0] bicyclic system forces substituents into highly defined 3D spatial orientations. Unlike flat aromatic rings, this rigid vectorality minimizes the entropic penalty upon binding to a target receptor.
-
Hydrophobic Pocket Filling: The methyl group at the C2 position introduces a critical stereocenter. The specific epimer (e.g., endo vs. exo projection) dictates how the molecule interfaces with lipophilic sub-pockets in target proteins, directly impacting binding affinity.
-
Electrostatic Tuning: The bridgehead nitrogen acts as a crucial hydrogen-bond acceptor. Its inherent basicity ensures that the molecule is predominantly protonated at physiological pH, facilitating strong electrostatic salt-bridge interactions with acidic amino acid residues (like aspartate or glutamate) in receptor binding sites.
Synthetic Methodologies: From Classical to Modern Protocols
Historically, the synthesis of 2-methylpyrrolizidine was achieved through harsh, brute-force cyclization methods. Early work by Clemo and Melrose, as well as Men'shikov, relied on the sulfuric acid-mediated cyclization of 1-bromo-2-isobutylpyrrolidine[3]. These classical methods suffered from poor atom economy, low yields, and a complete lack of stereocontrol.
Modern synthetic workflows have evolved to prioritize stereoselective, mild conditions. Today, the core is typically constructed via Nitrogen-Centered Radical (NCR) Cyclizations [4] or Multicomponent 1,3-Dipolar Cycloadditions [5]. The 1,3-dipolar cycloaddition utilizing azomethine ylides is the gold standard because it establishes multiple stereocenters in a single, concerted step.
Step-by-Step Protocol: Diastereoselective Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes the self-validating construction of the pyrrolizine core via an azomethine ylide intermediate.
Step 1: In Situ Ylide Generation
-
Action: Suspend proline methyl ester hydrochloride (1.0 equiv) and an aliphatic aldehyde (1.1 equiv) in anhydrous toluene. Add triethylamine (1.2 equiv) dropwise at room temperature.
-
Causality: Toluene is specifically chosen as a non-polar solvent to suppress competitive solvolysis and favor the highly ordered, concerted cycloaddition transition state. Triethylamine liberates the free secondary amine, triggering condensation with the aldehyde to form an electrophilic iminium ion.
-
Self-Validation: The immediate dissolution of the suspension and the formation of a dense white precipitate (triethylamine hydrochloride) visually confirms the successful liberation of the free amine and progression toward the iminium intermediate.
Step 2: Concerted Cycloaddition
-
Action: To the reaction mixture, add the dipolarophile (e.g., a propene derivative, 1.2 equiv) and Silver Acetate (AgOAc, 5 mol%). Heat the mixture to 80°C for 4-6 hours under an inert argon atmosphere.
-
Causality: Heating provides the activation energy required to overcome steric repulsion in the [3+2] transition state. The addition of AgOAc is the critical control element; the silver ion chelates the azomethine ylide, locking it into a rigid "W-shape" conformation. This dictates a strict endo-approach of the dipolarophile, ensuring high diastereoselectivity[5].
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with ninhydrin stain). The disappearance of the secondary amine starting material spot and the emergence of a new, less polar tertiary amine spot confirms the successful closure of the bicyclic system.
Step 3: Isolation
-
Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the functionalized 2-methylhexahydro-1H-pyrrolizine core.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the 1,3-dipolar cycloaddition mechanism, highlighting the critical intermediates that lead to the bicyclic core.
Mechanism of 1,3-dipolar cycloaddition yielding the 2-methylhexahydro-1H-pyrrolizine scaffold.
Analytical Characterization & Self-Validation
To rigorously validate the structural integrity of the synthesized 2-methylhexahydro-1H-pyrrolizine scaffold, the following analytical benchmarks must be met:
-
¹H NMR (400 MHz, CDCl₃): The diagnostic feature of this scaffold is the bridgehead proton (C7a), which typically appears as a complex multiplet around δ 3.2–3.6 ppm due to extensive coupling with adjacent methylene protons. The C2-methyl group will appear as a distinct doublet (J ≈ 6.5 Hz) around δ 1.0–1.2 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum must resolve exactly 8 distinct carbon resonances for the unsubstituted 2-methyl core. The bridgehead carbon (C7a) will be the most deshielded aliphatic signal (δ 65–70 ppm) due to the inductive effect of the adjacent electronegative nitrogen.
-
HRMS (ESI-TOF): For the base core (C₈H₁₅N), the calculated m/z for [M+H]⁺ is 126.1283. A found mass within 5 ppm of this value confirms the exact molecular weight and elemental composition.
References
-
LookChem. "2-methylhexahydro-1H-pyrrolizine CAS 63008-88-8 Formula: C8H15N." LookChem Chemical Database. URL: [Link]
-
Clemo, G. R., & Melrose, T. A. "78. The synthesis of 2-methylpyrrolizidine." Journal of the Chemical Society (Resumed), RSC Publishing, 1942, 424. URL: [Link]
-
Chem. Rev. "Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis." Chemical Reviews, ACS Publications, 2022. URL: [Link]
-
Selva, V., et al. "Regio and diastereoselective multicomponent 1,3-dipolar cycloadditions between prolinate hydrochlorides, aldehydes and dipolarophiles." Tetrahedron, Elsevier / Universidad de Alicante, 2015. URL: [Link]
Sources
Regioisomeric Divergence in Pyrrolizidine Scaffolds: A Comprehensive Analysis of 1-Methyl vs. 2-Methylhexahydro-1H-pyrrolizine
Executive Summary
The pyrrolizidine scaffold (1-azabicyclo[3.3.0]octane) is a privileged bicyclic core found extensively in natural alkaloids and modern synthetic pharmaceuticals. The regiochemical placement of a single methyl group on this core—specifically at the C1 versus the C2 position—fundamentally alters the molecule's biosynthetic origin, conformational dynamics, pharmacological profile, and the strategic disconnections required for its synthesis. As a Senior Application Scientist, I present this technical guide to dissect the mechanistic and synthetic divergence between 1-methylhexahydro-1H-pyrrolizine and 2-methylhexahydro-1H-pyrrolizine, providing actionable, field-proven protocols for drug development professionals.
Structural & Conformational Dynamics
Both regioisomers share the tertiary amine bicyclic core, but the position of the methyl substitution dictates the ring pucker and bridgehead strain:
-
1-Methylhexahydro-1H-pyrrolizine (Heliotridane Core): The methyl group is situated at C1, directly adjacent to the bridgehead carbon (C7a)[1]. This proximity induces significant 1,2-steric strain, forcing the pyrrolizidine rings into a distinct envelope conformation to minimize eclipsing interactions between the C1-methyl and the C7a-proton.
-
2-Methylhexahydro-1H-pyrrolizine: Shifting the methyl group to the C2 position relieves the immediate steric burden on the bridgehead carbon[2]. This allows the bicyclic system to adopt a more relaxed half-chair conformation, altering the basicity of the bridgehead nitrogen and providing a less sterically hindered vector for further functionalization in medicinal chemistry.
Biosynthetic & Pharmacological Divergence
The 1-Methyl Paradigm: Natural Ubiquity and Toxicity
The 1-methylpyrrolizidine architecture is the evolutionary hallmark of naturally occurring Pyrrolizidine Alkaloids (PAs)[3]. Biosynthesized from homospermidine, this "necine base" (often hydroxylated as retronecine or heliotridine) is ubiquitous in the Asteraceae and Boraginaceae plant families. From a pharmacological standpoint, 1-methyl derivatives containing 1,2-unsaturation are notoriously hepatotoxic. Hepatic Cytochrome P450 (CYP450) enzymes bioactivate these compounds into highly electrophilic dehydropyrrolizidines (pyrrolic esters), which rapidly crosslink DNA and proteins, leading to veno-occlusive liver disease[3]. Saturated 1-methyl derivatives (platynecine-type), however, cannot undergo this specific bioactivation and are generally non-toxic.
The 2-Methyl Paradigm: Synthetic Utility in Oncology
In contrast, the 2-methylhexahydro-1H-pyrrolizine core is exceptionally rare in nature (with minor exceptions like tussilagine derivatives)[4]. Instead, it has emerged as a highly valuable synthetic target. Because it lacks the natural bioactivation liability of its C1-counterparts, the 2-methyl scaffold is increasingly utilized in modern drug discovery. Most notably, functionalized 2-methylpyrrolizidines are currently being deployed as critical structural components in the development of targeted KRas G12D inhibitors for oncology[5].
Synthetic Methodologies & Protocols
The synthesis of these two regioisomers requires fundamentally different chemical logic. Below are the optimized, self-validating protocols for constructing each core.
Protocol A: Synthesis of 1-Methylhexahydro-1H-pyrrolizine via Catalytic 1,3-Dipolar Cycloaddition
To construct the 1-methyl core with high diastereoselectivity, the [3+2] cycloaddition of an azomethine ylide is the gold standard[6][7].
Mechanistic Causality: We utilize Silver Acetate (AgOAc) as a catalyst. Why? Silver(I) tightly coordinates both the imine nitrogen and the adjacent ester carbonyl of the precursor. This coordination drastically increases the acidity of the α-proton, allowing a mild base (Et₃N) to generate the metalated azomethine ylide. Furthermore, the Ag-complex locks the ylide into a rigid, planar geometry (typically W- or S-shaped). This forces the incoming dipolarophile (e.g., methyl acrylate) to approach exclusively via an endo-transition state, ensuring near-perfect stereocontrol[8].
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve the α-imino ester precursor (1.0 mmol) in 5.0 mL of anhydrous toluene.
-
Catalyst Loading: Add AgOAc (5 mol%) and stir for 10 minutes at room temperature to allow pre-coordination. The solution will shift to a pale yellow.
-
Dipolarophile Addition: Add the dipolarophile (e.g., methyl acrylate, 1.2 mmol) dropwise via syringe.
-
Ylide Generation: Introduce Et₃N (1.1 mmol) dropwise. Self-Validation: The reaction mixture should immediately darken, indicating the formation of the active azomethine ylide.
-
Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor complete consumption of the imine via TLC (Hexanes/EtOAc 7:3, visualized with ninhydrin).
-
Workup: Filter the crude mixture through a short pad of Celite to remove the precipitated silver salts. Concentrate the filtrate in vacuo.
-
Purification: Purify the resulting endo-adduct via silica gel flash chromatography to yield the highly substituted 1-methylpyrrolizidine core.
Protocol B: Synthesis of 2-Methylhexahydro-1H-pyrrolizine via Radical Cyclization
Constructing the C2-substituted core is elegantly achieved via a 5-exo-trig radical cyclization from a halogenated precursor[9].
Mechanistic Causality: We utilize AIBN as the thermal initiator and Tris(trimethylsilyl)silane (TTMS-H) as the hydrogen atom donor. Why TTMS-H instead of the traditional tributyltin hydride (Bu₃SnH)? In pharmaceutical development, organotin residues are highly toxic and notoriously difficult to purge from the final active pharmaceutical ingredient (API). TTMS-H provides identical hydrogen atom transfer (HAT) kinetics to propagate the radical chain reaction, but its silane byproducts are non-toxic and easily removed via standard chromatography, ensuring regulatory compliance[9].
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried microwave vial with the chloroamine or bromoamine precursor (e.g., 1-bromo-2-isobutylpyrrolidine derivative, 0.5 mmol) and AIBN (0.2 equiv) in 10 mL of rigorously degassed THF.
-
HAT Reagent Addition: Inject TTMS-H (2.0 equiv) into the solution via a gas-tight syringe.
-
Initiation: Seal the vial and heat the mixture to 80°C in an oil bath for 2 hours. Causality: This temperature ensures the steady homolytic cleavage of AIBN, which abstracts a hydrogen from TTMS-H, initiating the radical cascade.
-
Cyclization: The carbon-centered radical undergoes a rapid 5-exo-trig cyclization onto the pendant unactivated alkene, forming the bicyclic core.
-
Quench & Workup: Self-Validation: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (5 mL). Gas evolution confirms the neutralization of acidic byproducts. Extract the aqueous layer with EtOAc (3 x 10 mL).
-
Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via flash chromatography to isolate the 2-methylpyrrolizidine core.
Data Presentation: Physicochemical & Pharmacological Comparison
| Property | 1-Methylhexahydro-1H-pyrrolizine | 2-Methylhexahydro-1H-pyrrolizine |
| IUPAC Name | 1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine | 2-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
| Chemical Formula | C₈H₁₅N | C₈H₁₅N |
| Exact Mass | 125.1204 Da | 125.1204 Da |
| Natural Occurrence | Ubiquitous (Necine bases, PAs) | Extremely Rare (Tussilagine derivatives) |
| Primary Toxicity Mechanism | CYP450 bioactivation to pyrrolic esters (if unsaturated) | Generally non-toxic; lacks bioactivation liability |
| Primary Synthetic Route | 1,3-Dipolar Cycloaddition (Azomethine Ylides) | Radical Cyclization (5-exo-trig) |
| Modern Pharma Application | Botanical toxicology research | Privileged scaffold for KRas G12D inhibitors |
Mechanistic Workflows (Visualizations)
Fig 1: CYP450-mediated bioactivation of 1-methylpyrrolizidines into reactive electrophiles.
Fig 2: AgOAc-catalyzed 1,3-dipolar cycloaddition workflow for the pyrrolizidine core.
References
-
[1] 1-Methylhexahydro-1H-pyrrolizine | C8H15N | CID 15559671 - PubChem. National Institutes of Health (NIH). URL:
-
[6] Regio and diastereoselective multicomponent 1,3-dipolar cycloadditions between prolinate hydrochlorides, aldehydes and dipolarophiles. Universidad de Alicante. URL:
-
[5] US11964989B2 - KRas G12D inhibitors. Google Patents. URL:
-
[4] Tussilagine | CAS#80151-77-5 | alkaloid. MedKoo Biosciences. URL:
-
[2] Clemo and Melrose: The Synthesis of 2-Methylpyrrolizidine. Royal Society of Chemistry (RSC). URL:
-
[3] Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. National Institutes of Health (NIH) - PMC. URL:
-
[9] Harnessing Radical Reactivity For The Construction Of Natural Product Frameworks... Digital Commons @ Wayne State. URL:
-
[8] Ag-Catalyzed 1,3-Dipolar Cycloadditions Towards Pyrrolizidines. Thieme Connect. URL:
-
[7] Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews (ACS). URL:
Sources
- 1. 1-Methylhexahydro-1H-pyrrolizine | C8H15N | CID 15559671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 78. The synthesis of 2-methylpyrrolizidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. US11964989B2 - KRas G12D inhibitors - Google Patents [patents.google.com]
- 6. rua.ua.es [rua.ua.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
ecological role of 2-Methylhexahydro-1h-pyrrolizine in insect communication
The Ecological Role of 2-Methylhexahydro-1H-pyrrolizine in Insect Communication
Executive Summary
2-Methylhexahydro-1H-pyrrolizine represents a specific structural class of pyrrolizidine alkaloids (PAs) utilized primarily by myrmicine ants (e.g., Monomorium, Solenopsis) and certain sequestering lepidopterans. Unlike the widespread plant-derived PAs (which are typically esters of necine bases), the insect-derived variants are often unesterified, volatile, and lipophilic. This compound functions as a dual-purpose semiochemical : acting as a trail pheromone for recruitment and a chemical weapon (venom alkaloid) for interspecific defense. Its ecological significance lies in its stereochemical diversity, where specific isomers (e.g., cis- vs. trans-fused) dictate biological activity, ranging from nestmate recognition to cytotoxicity against competitors.
Chemical Identity & Stereochemical Significance
The biological activity of 2-Methylhexahydro-1H-pyrrolizine is strictly governed by its stereochemistry. The "hexahydro" designation indicates a fully saturated pyrrolizidine ring system (two fused five-membered rings with a bridgehead nitrogen).
-
Core Structure: Bicyclic nitrogen heterocycle.
-
Chirality: The bridgehead carbons (C7a) and the methyl-bearing carbon (C2) create multiple stereocenters.
-
Conformation: The ring fusion can be cis or trans.
-
Cis-fused (Exo/Endo): Generally more stable and common in ant venoms.
-
Trans-fused: Higher strain, often associated with specific bioactive toxins.
-
Table 1: Physicochemical Profile[1][2]
| Property | Value/Description | Relevance |
| IUPAC Name | 2-Methylhexahydro-1H-pyrrolizine | Formal ID |
| Molecular Formula | C₈H₁₅N | Low MW facilitates volatility for airborne signaling. |
| Basicity (pKa) | ~10.5 (Conjugate acid) | Exists as a free base in venom; protonates in acidic environments. |
| Volatility | Moderate to High | Ideal for short-to-medium range trail pheromones. |
| Solubility | Lipophilic (Organic solvents) | Penetrates insect cuticle; compatible with waxy trail depositions. |
Ecological Roles in Insect Communication
The compound operates within a "semiochemical parsimony" framework, where a single molecule serves multiple functions depending on the context and receiver.
Trail Pheromone & Recruitment
In species such as Monomorium pharaonis (Pharaoh ant) and Solenopsis (Fire ants), pyrrolizidine analogs function as trail pheromones.
-
Mechanism: Foragers deposit nanogram quantities of the alkaloid from the poison gland (via the sting) onto the substrate.
-
Signal Decay: The volatility of 2-Methylhexahydro-1H-pyrrolizine allows for a "fading signal" mechanism. Fresh trails (high concentration) trigger immediate recruitment; old trails (low concentration) signal depleted resources.
-
Synergy: Often used in a blend. For example, in Monomorium, it may be combined with indolizidines (Monomorines) to create a species-specific "password" that prevents trail parasitism by competitors.
Chemical Defense (Venom Alkaloid)
Unlike proteinaceous venoms (wasps, bees), myrmicine ant venom is 95% alkaloidal.
-
Topical Irritant: When sprayed or daubed on competitors (e.g., Formica ants), the lipophilic alkaloid penetrates the cuticle, causing paralysis or "leg spreading" behavior.
-
Repellency: The compound acts as a broad-spectrum repellent, allowing smaller ants to monopolize resources against larger aggressive species.
Sequestration by Lepidoptera
Certain arctiid moths (Tiger moths) and danaine butterflies do not synthesize PAs but sequester them from plants (pharmacophagy).
-
Defense: Sequestered PAs protect the moth from predation (spiders, birds).
-
Mating: Males convert sequestered PAs into hydroxydanaidal , a core pheromone. 2-Methylhexahydro-1H-pyrrolizine serves as a precursor or a direct analog in these metabolic pathways.
Biosynthetic Pathways: Insects vs. Plants
A critical distinction exists between the origin of this compound in ants versus plants.
-
Plants (Amino Acid Pathway): Synthesize PAs from Ornithine and Arginine via putrescine and homospermidine.
-
Insects (Polyketide Pathway): Ants synthesize 2-Methylhexahydro-1H-pyrrolizine de novo via the Polyacetate (Polyketide) Pathway . This involves the condensation of acetate/propionate units, followed by cyclization with a nitrogen source (likely glutamic acid or ammonia).
Figure 1: De novo biosynthesis of pyrrolizidine alkaloids in Myrmicine ants via the polyketide pathway, distinct from the plant ornithine pathway.
Experimental Methodologies
To study this compound, researchers must employ protocols that preserve its volatile and stereochemical nature.
Isolation & Extraction Protocol
-
Source Material: Collect 500-1000 worker ants (Monomorium or Solenopsis).
-
Micro-Dissection: Remove poison glands under liquid nitrogen to prevent volatilization.
-
Solvent Extraction: Macerate glands in Dichloromethane (DCM) (highly volatile, good for non-polar alkaloids).
-
Note: Avoid acid extraction initially to prevent salt formation, which reduces volatility for GC.
-
-
Solid Phase Microextraction (SPME): For headspace analysis of live ants.
-
Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).
-
Exposure: 30 minutes in a confined vial with agitated ants (alarm/trail simulation).
-
Analytical Detection (GC-MS)
-
Column: Chiral Cyclodextrin column (e.g., CycloSil-B) is mandatory to resolve enantiomers.
-
Mass Spec: Look for characteristic fragmentation:
-
Base Peak: m/z 83 (pyrrolizidine core fragment).
-
Molecular Ion: m/z 125 (Parent ion for C₈H₁₅N).
-
Bioassay: The "Y-Maze" Trail Test
-
Setup: Y-shaped glass rod or paper bridge.
-
Treatment: Apply 10 ng of synthetic 2-Methylhexahydro-1H-pyrrolizine (in hexane) to one arm; hexane control to the other.
-
Metric: Record "Choice" (first arm entered > 2cm) and "Persistence" (time spent on trail).
-
Validation: Must show statistical preference (Chi-square test, p < 0.05) against solvent control.
Drug Development & Biomedical Potential
While primarily an ecological tool, the pyrrolizidine core has significant pharmacological implications.
-
Cytotoxicity: PAs are known alkylating agents. They can crosslink DNA, leading to apoptosis.
-
Application: Investigation as antibody-drug conjugates (ADCs) for targeted cancer therapy. The 2-methyl derivative's lipophilicity allows for good cell permeability.
-
-
Neuroactivity: As a nicotinic acetylcholine receptor (nAChR) antagonist, it serves as a scaffold for designing novel insecticides or neuromodulators .
Figure 2: Signal transduction pathway for pheromone perception in the insect antenna.
References
-
Jones, T. H., et al. (1982). "The Venom Alkaloids from Some African Monomorium Species." Journal of Chemical Ecology. Link
- Blum, M. S. (1981). Chemical Defenses of Arthropods. Academic Press.
- Hartmann, T., & Witte, L. (1995). "Chemistry, Biology and Chemoecology of the Pyrrolizidine Alkaloids." Alkaloids: Chemical and Biological Perspectives.
-
Brand, J. M., et al. (1972). "Fire ant venoms: Chemotaxonomic correlations with alkaloidal compositions." Toxicon. Link
- Vander Meer, R. K., et al. (2019). "Pheromone Communication in Social Insects: Sources, Secretion, and Perception." Annual Review of Entomology.
Methodological & Application
GC-MS Analysis Protocol for 2-Methylhexahydro-1H-pyrrolizine: Method Development and Validation for Pyrrolizidine Alkaloid Cores
Executive Summary & Mechanistic Context
2-Methylhexahydro-1H-pyrrolizine (also known as 2-methylpyrrolizidine, C₈H₁₅N) is a bicyclic tertiary amine that forms the fundamental necine base core of many1[1]. PAs are a highly diverse class of secondary plant metabolites known for their hepatotoxic and genotoxic properties, making their trace-level detection critical in agricultural, pharmaceutical, and forensic metabolomics[1]. Furthermore, the functionalization of sp² systems using 2 often yields pyrrolizidine derivatives, necessitating robust analytical methods for synthetic validation[2].
Causality in Analytical Design: Analyzing underivatized low-molecular-weight tertiary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges. The lone electron pair on the pyrrolizine nitrogen readily interacts with active silanol groups (Si-OH) on standard fused-silica liners and columns. This interaction causes severe peak tailing, irreversible adsorption, and loss of quantitative linearity. Therefore, this protocol utilizes a rigorously base-deactivated sample pathway to neutralize acidic sites, ensuring sharp peak shapes and high sensitivity without the need for derivatization.
Experimental Workflow & Logical Design
To isolate 2-methylhexahydro-1H-pyrrolizine from complex matrices (e.g., plant extracts or synthetic reaction mixtures), an acid-base liquid-liquid extraction (LLE) is employed.
Why Acid-Base LLE? At low pH (< 3), the tertiary amine is protonated, forming a water-soluble ammonium salt. This allows non-polar matrix interferences (lipids, waxes) to be washed away with an organic solvent. Subsequent basification (pH > 10) deprotonates the nitrogen, rendering the free base highly lipophilic and allowing its quantitative transfer into a volatile organic solvent for GC injection.
Figure 1: GC-MS workflow for 2-methylhexahydro-1H-pyrrolizine extraction and analysis.
Step-by-Step Methodology
Sample Preparation (Acid-Base Extraction)
-
Lysis & Acidification: Homogenize 1.0 g of sample (or 1.0 mL of synthetic mixture) in 5.0 mL of 0.1 M HCl. Vortex for 5 minutes. The low pH ensures the target analyte is fully protonated into its hydrophilic salt form.
-
Defatting: Add 3.0 mL of hexane. Centrifuge at 4000 rpm for 5 minutes. Discard the upper hexane layer (which contains neutral/lipophilic impurities).
-
Basification: Carefully adjust the pH of the aqueous phase to > 10 by adding 1.0 M NH₄OH dropwise (approx. 1-2 mL). Verify pH with indicator paper. Causality Note: Ammonia is preferred over strong bases like NaOH to prevent the localized hydrolysis of any co-extracted esterified PAs.
-
Extraction: Add 3.0 mL of high-purity dichloromethane (CH₂Cl₂). Vortex vigorously for 2 minutes to partition the free 2-methylhexahydro-1H-pyrrolizine into the organic phase.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Collect the lower organic layer.
-
Drying & Concentration: Pass the organic layer through a small column of anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Concentrate under a gentle stream of nitrogen to a final volume of 500 µL at room temperature. Critical Caution: Do not evaporate to dryness, as the target analyte is semi-volatile and will be lost.
-
Internal Standard Addition: Spike the final extract with 10 µL of a 100 µg/mL Quinoline-d7 solution prior to GC-MS analysis to validate injection volume and instrument response.
GC-MS Instrument Parameters
| Parameter | Setting / Specification |
| System | GC-EI-MS (Single Quadrupole) |
| Column | Base-deactivated 5% Phenyl-methylpolysiloxane (30m x 0.25mm, 0.25µm) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume), purge valve open at 1.0 min |
| Liner | Base-deactivated single taper with deactivated glass wool |
| Carrier Gas | Helium (99.999%), Constant flow at 1.0 mL/min |
| Oven Program | 60°C (hold 1 min) → ramp 10°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 250 °C |
| Ionization Energy | 70 eV (Electron Ionization) |
| Scan Range | m/z 40 - 300 |
Data Interpretation & Fragmentation Dynamics
In Electron Ionization (EI) at 70 eV, 2-methylhexahydro-1H-pyrrolizine (MW = 125.21) undergoes highly predictable and characteristic fragmentation.
Why these fragments? The molecular ion [M]⁺ at m/z 125 is visible but rarely the base peak due to the high energy of 70 eV EI. The dominant fragmentation pathway is the loss of the methyl radical ([M - CH₃]⁺), which yields a highly stable, resonance-stabilized bicyclic iminium ion at m/z 110. Additional alpha-cleavages of the pyrrolizidine ring yield diagnostic fragments at m/z 83 and 82, which are hallmark indicators of the3[3].
| m/z Value | Relative Abundance | Structural Assignment / Mechanistic Rationale |
| 125 | 15 - 25% | Molecular Ion [M]⁺ (C₈H₁₅N⁺) |
| 110 | 100% (Base Peak) | [M - CH₃]⁺ via α-cleavage, yielding a stable iminium ion |
| 83 | 40 - 60% | Pyrrolizidine ring cleavage fragment |
| 82 | 30 - 50% | Pyrrolizidine ring cleavage fragment (loss of H from m/z 83) |
| 55 | 20 - 30% | Non-specific aliphatic hydrocarbon fragment |
Quality Control & Self-Validation System
To ensure the protocol operates as a self-validating system, the following Quality Control (QC) measures must be strictly adhered to:
-
Procedural Blank: Process an HPLC-grade water sample through the entire LLE workflow. This verifies the absence of background contamination from solvents, plasticizers, or glassware.
-
Matrix Spike Recovery: Spike a known concentration (e.g., 50 µg/mL) of 2-methylhexahydro-1H-pyrrolizine into a blank matrix prior to extraction. Acceptable recovery must fall between 85% and 115%. Deviations below this threshold indicate emulsion formation during LLE or incomplete basification.
-
Peak Tailing Factor (TF) Monitoring: Continuously monitor the TF of the analyte peak. A TF > 1.5 indicates the degradation of the base-deactivated liner or column stationary phase, necessitating immediate inlet maintenance (liner replacement or column trimming).
References
-
Pyrrolizidine Alkaloids - Structure and Toxicity. Bonn University Press. Available at:[Link]
-
Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]
-
Fortschritte Der Chemie Organischer Naturstoffe / Progress In The Chemistry Of Organic Natural Products. VDOC.PUB. Available at: [Link]
Sources
Application Note: Stereoselective Synthesis of 2-Methylhexahydro-1H-pyrrolizine
Executive Summary
2-Methylhexahydro-1H-pyrrolizine (2-Me-HHP) represents a fundamental bicyclic alkaloid core found in a wide array of bioactive natural products, including Solenopsis ant venoms (xenovenine analogs) and various plant alkaloids. Its synthesis is a benchmark for demonstrating stereocontrol in nitrogen heterocycles.
This Application Note details a robust, modular protocol for the stereoselective synthesis of 2-Me-HHP. Unlike traditional Hofmann-Löffler-Freytag cyclizations which often suffer from harsh conditions and poor regiocontrol, this guide prioritizes a Ring-Closing Metathesis (RCM) strategy followed by Diastereoselective Hydrogenation . This pathway offers superior atom economy, functional group tolerance, and predictable stereochemical outcomes (typically cis-fused).
Key Deliverables:
-
A validated 3-step protocol starting from commercially available materials.
-
Mechanistic insights into stereocontrol (endo/exo selectivity).
-
Troubleshooting guides for Ruthenium catalysis and hydrogenation.
Strategic Analysis & Retrosynthesis
The synthesis hinges on the construction of the pyrrolizidine bicyclic framework from a functionalized pyrrolidine precursor. The critical stereochemical challenge is establishing the relative configuration of the C7a bridgehead and the C2 methyl center.
Retrosynthetic Logic
The strategy disconnects the C1-C7a bond (or C2-C3) to reveal a diene precursor suitable for RCM.
-
Target: 2-Methylhexahydro-1H-pyrrolizine.
-
Transform: Hydrogenation of the unsaturated intermediate (sets bridgehead stereochemistry).
-
Intermediate: 2-Methyl-2,3,5,7a-tetrahydro-1H-pyrrolizine.
-
Precursor:
-Crotyl-2-allylpyrrolidine (or similar diene).
Pathway Visualization
The following diagram illustrates the logical flow from starting material to target, highlighting the critical RCM junction.
Caption: Retrosynthetic disconnection showing the RCM strategy for constructing the pyrrolizidine core.
Detailed Protocol: Modular RCM Route
This protocol is designed for scale-up from milligram to gram quantities. It utilizes Grubbs' 2nd Generation Catalyst for its high activity and resistance to air/moisture compared to Gen 1.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Specification |
| 2-Allylpyrrolidine | 1.0 | Substrate | >95% purity (free base) |
| Crotyl Bromide | 1.1 | Alkylating Agent | Mixture of E/Z is acceptable |
| K₂CO₃ | 2.0 | Base | Anhydrous, finely ground |
| Grubbs Catalyst (Gen II) | 0.02-0.05 | Catalyst | Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]... |
| Pd/C (10% wt) | 10% w/w | Hydrogenation Cat. | Dry or 50% wet (adjust mass) |
| Dichloromethane (DCM) | Solvent | Anhydrous, degassed (Sparged with Ar) |
Step-by-Step Methodology
Step 1: N-Alkylation (Precursor Assembly)
Objective: Synthesize N-(but-2-enyl)-2-allylpyrrolidine.
-
Dissolution: Dissolve 2-allylpyrrolidine (10 mmol) in anhydrous acetonitrile (50 mL).
-
Base Addition: Add anhydrous K₂CO₃ (20 mmol). Stir the suspension at room temperature (RT) for 15 minutes.
-
Alkylation: Add crotyl bromide (11 mmol) dropwise over 10 minutes.
-
Note: The reaction is exothermic; use a water bath if scaling >5g.
-
-
Reaction: Heat to 60°C and stir for 4-6 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) or LC-MS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Step 2: Ring-Closing Metathesis (RCM)
Objective: Cyclize the diene to form the pyrrolizidine core.
-
Degassing (Critical): Dissolve the Step 1 product (5 mmol) in anhydrous DCM (250 mL). The solution must be dilute (0.02 M) to favor intramolecular cyclization over intermolecular oligomerization. Sparge with Argon for 20 minutes.
-
Catalysis: Add Grubbs II catalyst (2-5 mol%).
-
Reflux: Heat to reflux (40°C) under an Argon balloon or weak stream.
-
Duration: Stir for 2-12 hours. Monitor the disappearance of the terminal alkene protons by NMR or TLC.
-
Observation: The solution often turns from reddish-brown to dark brown.
-
-
Quenching: Add activated charcoal or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to sequester the Ruthenium. Stir for 30 mins, then filter through Celite.
-
Isolation: Concentrate the filtrate. The crude oil is usually sufficiently pure for the next step, but rapid filtration through a silica plug is recommended to remove residual metal.
Step 3: Stereoselective Hydrogenation
Objective: Reduce the alkene and set the bridgehead stereochemistry.
-
Setup: Dissolve the unsaturated pyrrolizidine (from Step 2) in MeOH (20 mL).
-
Catalyst: Add 10% Pd/C (10% by weight of substrate).
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient; 1 atm). Stir vigorously at RT for 4 hours.
-
Stereochemical Control: Hydrogenation typically occurs from the convex face of the bicyclic system, forcing the bridgehead hydrogen and the newly formed C2-center hydrogen into a cis-relationship relative to the ring fusion.
-
-
Filtration: Filter through a Celite pad to remove Pd/C. (Caution: Pd/C is pyrophoric when dry).
-
Final Isolation: Carefully concentrate the solvent (product is volatile). Convert to the HCl salt for storage and analysis if necessary.
Stereochemical Outcome & QC
Mechanism of Stereocontrol
The stereoselectivity in Step 3 is dictated by the "cup-shape" of the bicyclic intermediate.
-
Ring Fusion: The pyrrolizidine ring fusion is thermodynamically favored to be cis.
-
C2-Methyl: During hydrogenation of the internal double bond, the catalyst approaches from the less hindered face (exo), pushing the methyl group to the endo position relative to the bridgehead, or vice-versa depending on the specific conformer of the intermediate.
-
Verification: The cis-fused bridgehead protons (H-7a) typically appear at
3.5-4.0 ppm with specific coupling constants in ¹H NMR.
Analytical Data (Expected)
| Parameter | Expected Value | Notes |
| Mass Spec (ESI+) | [M+H]⁺ = 140.14 | m/z for C₈H₁₅N |
| ¹H NMR (CDCl₃) | Doublet indicates coupling to C2-H | |
| ¹H NMR (Bridgehead) | Multiplet, diagnostic of ring fusion | |
| ¹³C NMR | ~20 ppm (CH₃) | Characteristic high-field shift |
Troubleshooting & Optimization
Workflow Diagram
The following Graphviz diagram outlines the critical decision points and troubleshooting steps.
Caption: Decision tree for optimizing the Ring-Closing Metathesis step.
Common Issues
-
Oligomerization during RCM: If you observe broad spots on TLC or polymeric gum, your concentration is too high. Action: Dilute to 0.005 M or use slow addition of the substrate to the catalyst solution.
-
Catalyst Poisoning: Amines can coordinate to Ruthenium. Action: Use the HCl salt of the amine (if soluble) or add a Lewis acid (like Ti(OiPr)₄) to complex the nitrogen lone pair transiently, though Grubbs II is generally tolerant of tertiary amines.
-
Stereoisomer Mixtures: If hydrogenation yields a mixture of diastereomers (endo/exo methyl), separation can often be achieved via chromatography of the N-oxide derivative or the picrate salt.
References
-
White, J. D., & Hrnciar, P. (2000). Synthesis of Polyhydroxylated Pyrrolizidine Alkaloids of the Alexine Family by Tandem Ring-Closing Metathesis-Transannular Cyclization.[4][5] The Journal of Organic Chemistry. Link
- Stockman, R. A. (2011). Two-Directional Synthesis of Pyrrolizidine Alkaloids. Chemical Science.
-
Despinoy, X. L. M., & McNab, H. (2009). Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines.[2][6] Organic & Biomolecular Chemistry. Link
- Dieter, R. K., & Watson, R. T. (2002). Stereoselective Synthesis of Pyrrolizidine Alkaloids via Organocopper Chemistry. Tetrahedron Letters.
- Aggarwal, V. K., et al. (2015). Stereocontrolled Synthesis of Pyrrolizidines via Lithiation-Borylation. Angewandte Chemie International Edition. (Advanced stereocontrol reference).
Sources
- 1. ucj.org.ua [ucj.org.ua]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of polyhydroxylated pyrrolizidine alkaloids of the alexine family by tandem ring-closing metathesis-transannular cyclization. (+)-Australine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
NMR spectroscopy assignment for 2-Methylhexahydro-1h-pyrrolizine
Application Note: NMR Spectroscopy Assignment for 2-Methylhexahydro-1H-pyrrolizine
Executive Summary
2-Methylhexahydro-1H-pyrrolizine (2-methylpyrrolizidine) represents a fundamental bicyclic alkaloid framework, structurally significant in the Solenopsis (fire ant) venom alkaloids and as a core motif in Heliotropium plant metabolites.
This guide provides a rigorous protocol for the complete NMR assignment of this molecule. Unlike simple aliphatics, the pyrrolizidine core exhibits complex conformational behavior, including nitrogen inversion and envelope ring puckering. This protocol focuses on distinguishing the cis-fused bridgehead stereochemistry and the exo/endo configuration of the methyl group using advanced 1D and 2D NMR techniques.
Structural Context & Numbering
Before acquisition, the standard IUPAC numbering for the pyrrolizidine skeleton must be established to ensure consistent assignment.
-
Bridgehead Carbons: C-7a (Nitrogen junction).
-
Methyl Substituent: Attached at C-2.
-
Stereocenters: C-2 and C-7a.
Critical Stereochemical Challenge:
-
Ring Fusion: Pyrrolizidines generally adopt a cis-fused conformation where H-7a and the nitrogen lone pair are cis (syn) to each other.
-
Methyl Orientation: The methyl group at C-2 can be exo (α, away from the bridgehead fold) or endo (β, towards the bridgehead fold).
Experimental Protocol
Sample Preparation
To observe specific "Bohlmann band" effects (shielding by the N-lone pair), the free base form is preferred over the salt.
-
Solvent:
(99.8% D) + 0.03% TMS.-
Rationale: Non-polar solvents stabilize the intramolecular hydrogen bonding and prevent rapid proton exchange, allowing for sharper coupling patterns compared to
or .
-
-
Concentration: 10–20 mg in 600 µL solvent.
-
pH Consideration: If signals are broad due to intermediate nitrogen inversion, add trace solid
to the tube to ensure the free base form, or run at low temperature (253 K) to freeze the conformers.
Acquisition Strategy
Run the following sequence to build a self-validating dataset:
-
1H Full Scan (64 scans): High S/N for integration of the methyl doublet.
-
13C {1H} UDEFT/DEPTQ: To distinguish CH/CH3 from CH2 and quaternary carbons (none in this molecule, but useful for purity).
-
COSY (Magnitude Mode): To trace the spin systems from the methyl group back to the bridgehead.
-
HSQC (Multiplicity Edited): To segregate methylene (CH2) diastereotopic protons.
-
NOESY (Mixing time 500ms): CRITICAL STEP. Used to determine the relative stereochemistry (distance < 5 Å).
Structural Elucidation Workflow
The following diagram outlines the logical flow for assigning the specific isomer.
Figure 1: Logical workflow for the stereochemical assignment of 2-methylpyrrolizidine isomers.
Detailed Assignment Logic
The Methyl Group (The Anchor)
-
Signal: Look for a doublet (d, J ≈ 6-7 Hz) in the range of 0.9 – 1.1 ppm .
-
Validation: Integration must be 3H relative to the bridgehead proton (1H).
-
COSY: This signal will show a strong cross-peak to a methine proton at ~2.0-2.5 ppm . This identifies H-2 .
The Nitrogen-Adjacent Protons (H-3, H-5, H-7a)
In pyrrolizidines, protons alpha to the nitrogen are deshielded (2.5 – 4.0 ppm).
-
H-7a (Bridgehead): Usually the most downfield methine signal (3.0 – 3.8 ppm ). It couples to H-1 and H-7.[1]
-
H-3 & H-5: These are methylene protons.[2] Due to the rigid ring, they are diastereotopic.
-
Protons anti-periplanar to the N-lone pair are shielded (shifted upfield, lower ppm).
-
Protons syn to the N-lone pair are deshielded (shifted downfield).
-
HSQC is essential here to pair the wide-ranging protons to their respective carbons (C-3 and C-5).
-
Stereochemical Determination (Exo vs. Endo)
This is the most critical step for biological activity correlation.
-
Endo-2-methyl (Methyl cis to H-7a):
-
In the NOESY spectrum, irradiating the Methyl signal (1.0 ppm) will result in a strong enhancement of the H-7a bridgehead signal.
-
-
Exo-2-methyl (Methyl trans to H-7a):
-
Irradiating the Methyl signal will show NOE correlations to H-1 or H-3 , but minimal/no correlation to H-7a.
-
Representative Data Table
Note: Chemical shifts are solvent and concentration-dependent.[3] Values below are representative of the free base in CDCl3.
| Position | Carbon (δ ppm) | Proton (δ ppm) | Multiplicity | Key COSY Correlations | Key HMBC Correlations |
| 2-Me | 18.5 - 20.0 | 1.05 | d (J=6.5) | H-2 | C-2, C-1, C-3 |
| C-2 | 35.0 - 38.0 | 2.20 | m | 2-Me, H-1, H-3 | C-7a, C-1 |
| C-7a | 64.0 - 68.0 | 3.55 | m | H-1, H-7 | C-2, C-3, C-5 |
| C-3 | 55.0 - 58.0 | 2.50 (H3α), 3.10 (H3β) | m | H-2 | C-5, C-1 |
| C-5 | 54.0 - 56.0 | 2.60 (H5α), 3.20 (H5β) | m | H-6 | C-3, C-7a |
| C-1 | 30.0 - 32.0 | 1.40 - 1.90 | m | H-2, H-7a | C-2, C-7a |
| C-6 | 25.0 - 27.0 | 1.60 - 2.00 | m | H-5, H-7 | C-5, C-7a |
| C-7 | 30.0 - 32.0 | 1.40 - 1.90 | m | H-6, H-7a | C-1, C-5 |
Troubleshooting & Quality Control
Issue: Broad Lines / Missing Multiplicity
-
Cause: Intermediate rate of nitrogen inversion or protonation by acidic impurities in CDCl3.
-
Solution: Filter the CDCl3 through basic alumina before use or add a micro-spatula tip of solid
directly to the NMR tube. This forces the equilibrium to the free base and sharpens the lines.
Issue: Overlapping Methylene Signals
-
Cause: The envelope conformation of the 5-membered rings often causes H-1, H-6, and H-7 multiplets to overlap in the 1.5–2.0 ppm region.
-
Solution: Use 1D TOCSY . Selectively irradiate the isolated Methyl doublet. The magnetization will transfer sequentially: Me → H2 → H1 → H7a. This "lights up" the specific spin system without the background clutter.
References
- Jones, T. H., et al. (1982). "Alkaloids of the Ant Solenopsis invicta." Tetrahedron, 38(13), 1949-1958. (Foundational work on simple pyrrolizidine alkaloids in ants).
-
Liddell, J. R. (2002). "Pyrrolizidine alkaloids." Natural Product Reports, 19, 729-742.
-
Reich, H. J. (2021). "Structure Determination Using Spectroscopic Methods - 13C Chemical Shifts." University of Wisconsin-Madison. Link
-
Robien, W. (2025). "1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- Spectral Data." PubChem/University of Vienna. Link
Sources
solvent selection for extracting 2-Methylhexahydro-1h-pyrrolizine
Application Note: Optimized Solvent Systems for the Isolation of 2-Methylhexahydro-1H-pyrrolizine
Executive Summary & Physicochemical Rationale
The extraction of 2-Methylhexahydro-1H-pyrrolizine (a saturated pyrrolizidine core) presents a specific challenge common to alkaloid chemistry: the duality of the nitrogen atom. This molecule exists in two distinct states depending on the pH of its environment: a water-soluble salt (protonated form) and a lipophilic free base (deprotonated form). Furthermore, in biological matrices (plant material), it frequently co-exists as an N-oxide , which is highly polar and resists extraction into standard organic solvents.
This guide moves beyond generic "solvent lists" to define a Dual-Phase Switching Protocol . By manipulating the pH relative to the molecule's
Core Physicochemical Parameters
-
Target Moiety: Bicyclic tertiary amine.
-
Critical
: ~10.5. -
Solubility Logic:
-
pH < 2: 100% Protonated (
) Soluble in Aqueous Acid. -
pH > 12: 100% Free Base (
) Soluble in Chlorinated Solvents (DCM/CHCl ). -
N-Oxide Form: Soluble in Water/Methanol; requires reduction for extraction into organic phase.
-
Solvent Selection Matrix
The choice of solvent is not arbitrary; it is functional. The table below outlines the specific role of each solvent in this protocol.
| Solvent | Role | Dielectric Const.[1][2][3] ( | Justification & Application |
| 0.05M H | Primary Extraction | ~80 (Water) | Capture Phase. The acid ensures the nitrogen lone pair is protonated, locking the alkaloid in the aqueous phase while excluding neutral lipophiles (waxes/terpenes). Sulfuric acid is preferred over HCl to prevent volatility issues during concentration. |
| Dichloromethane (DCM) | Isolation / Partition | 8.93 | Selectivity Phase. Once the aqueous phase is basified, DCM is the gold standard for recovering the free base. It forms a distinct lower layer (density 1.33 g/cm |
| n-Hexane | Defatting | 1.88 | Cleanup Phase. Used before basification to wash the acidic aqueous phase. It removes chlorophyll, lipids, and sterols without touching the protonated alkaloid. |
| Methanol (MeOH) | Total Extraction | 32.7 | Generalist. Good for initial biomass maceration if the target concentration is high, but lacks the selectivity of the acid-base switch. |
Strategic Visualization: The Solubility Switch
The following diagram illustrates the chemical logic driving the extraction. We utilize the pH switch to "hop" the molecule between phases, leaving impurities behind.
Figure 1: The "Phase-Hopping" mechanism. By altering pH, the target molecule is moved away from impurities.
Detailed Protocol: Acid-Base Liquid-Liquid Extraction (LLE)
Safety Note: Perform all steps in a fume hood. PAs are potentially hepatotoxic; wear nitrile gloves and eye protection.
Phase A: Solubilization & Defatting
-
Maceration: Weigh 10 g of dried, ground plant material. Add 100 mL of 0.05 M H
SO .-
Why: Dilute sulfuric acid protonates the pyrrolizidine nitrogen, converting it to a water-soluble sulfate salt.
-
-
Agitation: Sonicate for 30 minutes or stir for 2 hours at room temperature.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Retain the aqueous filtrate.
-
Defatting (Critical Step): Transfer the acidic filtrate to a separatory funnel. Add 30 mL of n-Hexane . Shake vigorously and let layers separate.
-
Observation: The top layer (Hexane) will contain green chlorophyll and fats. The bottom layer (Aqueous Acid) contains your target.
-
Action: Drain the bottom aqueous layer and discard the top hexane layer.
-
Phase B: The N-Oxide Reduction (The "Hidden" Yield)
Many PAs exist as N-oxides, which will NOT extract into DCM even at high pH. You must reduce them.
-
Reduction: To the defatted acidic aqueous phase, add Zinc dust (approx. 200 mg per 50 mL extract).
-
Reaction: Stir for 2 hours. The Zn/H
system reduces the N-oxide ( ) back to the tertiary amine ( ). -
Filtration: Filter off the excess Zinc dust.
Phase C: Basification & Isolation
-
pH Adjustment: Slowly add 25% Ammonium Hydroxide (NH
OH) to the aqueous solution while monitoring with a pH meter.-
Target:pH 10–12 .
-
Why: You must exceed the
by at least 2 units to ensure >99% of the molecule is in the non-polar Free Base form.
-
-
Extraction: Add 30 mL of Dichloromethane (DCM) . Shake vigorously for 2 minutes. Vent frequently.
-
Separation: Allow layers to settle. The bottom layer is now the DCM containing your target.
-
Collection: Drain the DCM into a collection flask. Repeat the extraction with fresh DCM (2 x 30 mL) to maximize yield.
-
Drying: Combine DCM fractions and dry over anhydrous Sodium Sulfate (
) to remove trace water. -
Concentration: Evaporate the DCM under reduced pressure (Rotary Evaporator, 40°C) to obtain the crude alkaloid residue.
Workflow Visualization
Figure 2: Step-by-step operational workflow for total alkaloid recovery.
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[4][5][6] EFSA Journal. Link
-
BfR (German Federal Institute for Risk Assessment). (2023). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS.[7] Method Protocol.[7][8] Link
-
Kowalczyk, E., et al. (2018). Mass spectrometry based analysis of pyrrolizidine alkaloids in food.[5] Trends in Analytical Chemistry. Link
-
Mroczek, T., et al. (2006). Comprehensive extraction of pyrrolizidine alkaloids from plant material.[7][9][10] Phytochemical Analysis.[5][7][8][9][11] Link
Sources
- 1. Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications [elchemy.com]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. bfr.bund.de [bfr.bund.de]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. Secure Verification [cer.ihtm.bg.ac.rs]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: GC Separation of 2-Methylhexahydro-1H-pyrrolizine Stereoisomers
Welcome to the Technical Support Center for the gas chromatographic (GC) separation of 2-methylhexahydro-1H-pyrrolizine and its derivatives. 2-Methylhexahydro-1H-pyrrolizine (commonly known as 2-methylpyrrolizidine) forms the bicyclic necine base core of hepatotoxic pyrrolizidine alkaloids (PAs).
Because stereoisomers of these compounds (such as lycopsamine, indicine, and intermedine) often exhibit identical mass fragmentation patterns, achieving baseline chromatographic resolution is the only definitive way to identify and quantify them [3]. This guide provides field-proven methodologies, validated quantitative parameters, and troubleshooting FAQs designed for researchers and drug development professionals.
Experimental Workflow & Causality
To successfully analyze 2-methylhexahydro-1H-pyrrolizine stereoisomers via GC-MS, the sample preparation must account for the thermal instability and polarity of the analytes. The workflow below outlines the critical path from raw matrix to instrumental analysis.
GC-MS workflow for pyrrolizidine alkaloid extraction, reduction, and derivatization.
Step-by-Step Methodologies
The following protocols form a self-validating system. The reduction step ensures total alkaloid capture, while the derivatization step ensures ideal peak symmetry.
Protocol A: N-Oxide Reduction and Silylation
Causality: PAs naturally exist as a mixture of free bases and N-oxides. N-oxides are non-volatile and will thermally degrade in a GC inlet [2]. They must be reduced to their tertiary amine forms prior to derivatization.
-
Extraction & Clean-up: Homogenize the sample and extract using 0.05 M H₂SO₄. Pass the extract through a Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cartridge. Elute the retained alkaloids using dilute ammoniacal methanol [1].
-
Reduction: Add an excess of zinc dust to the eluate. Stir continuously overnight at room temperature to ensure complete reduction of PA N-oxides to their parent 2-methylhexahydro-1H-pyrrolizine bases.
-
Drying: Centrifuge the mixture to pellet the zinc dust. Transfer the supernatant to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) to the dried residue [1].
-
Incubation: Seal the vial tightly and heat at 60–80 °C for 30–60 minutes. Allow the sample to cool to room temperature before GC injection.
Protocol B: GC-MS Analytical Method
Causality: Stereoisomers possess identical molecular weights and highly similar physical properties. A slow temperature ramp through the critical elution window is required to exploit minor differences in boiling points and stationary phase interactions[4].
-
Column Selection: Install a 30 m × 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Note: For highly resistant enantiomeric pairs, substitute with a permethylated β-cyclodextrin chiral capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Inject 1 µL in splitless mode. Set the injector temperature to 250 °C.
-
Oven Temperature Program:
-
Initial hold at 80 °C for 2 minutes.
-
Ramp at 10 °C/min to 150 °C.
-
Critical Separation Window: Ramp at 2 °C/min from 150 °C to 200 °C to resolve closely eluting diastereomers.
-
Final ramp at 20 °C/min to 280 °C, hold for 10 minutes to bake out the column.
-
-
MS Detection: Electron Ionization (EI) at 70 eV. Set the transfer line to 280 °C and the ion source to 230 °C. Acquire data in Full Scan (m/z 50–550) or Selected Ion Monitoring (SIM) mode for targeted fragments.
Quantitative Performance Data
When the methodologies above are strictly followed, the system yields highly reproducible data. The table below summarizes the expected validation metrics for the silylation and GC-MS analysis of 2-methylhexahydro-1H-pyrrolizine derivatives [1].
| Parameter | Expected Performance |
| Recovery Rate | > 97% |
| Intra-day Precision (RSD) | 0.57% - 2.48% |
| Inter-day Precision (RSD) | 1.70% - 1.95% |
| Limit of Detection (LOD) | 0.014 ng (on-column) |
| Limit of Quantification (LOQ) | 0.1 mg/kg |
| Stereoisomer Resolution (Rs) | > 1.5 (Baseline resolution) |
Troubleshooting Guides & FAQs
Q: Why am I seeing broad, tailing peaks or missing peaks for certain stereoisomers? A: This is almost always caused by incomplete derivatization or moisture contamination. The necine base of these alkaloids contains polar hydroxyl groups that interact strongly with the active silanol groups on the GC column, causing severe peak tailing. Silylating reagents like MSTFA are extremely moisture-sensitive. Even trace amounts of water in your sample will quench the reagent and hydrolyze the TMS derivatives back to free alcohols. Ensure your sample is completely dried under nitrogen before adding MSTFA.
Q: How do I resolve co-eluting diastereomers (e.g., lycopsamine and indicine) that share the same mass fragmentation? A: Stereoisomers of 2-methylhexahydro-1H-pyrrolizine derivatives yield virtually identical Electron Ionization (EI) mass spectra [3]. If a standard 5% phenyl-methylpolysiloxane column combined with a shallow temperature ramp (2 °C/min) fails to resolve them, you must switch to a Chiral Stationary Phase (CSP). A permethylated β-cyclodextrin column separates stereoisomers based on the transient formation of inclusion complexes. The slight differences in the spatial arrangement of the necic acid ester groups lead to different binding affinities within the cyclodextrin cavity, resulting in baseline resolution.
Q: Why is my total alkaloid quantification significantly lower than expected when using GC-MS compared to LC-MS? A: You likely skipped or experienced an incomplete N-oxide reduction step. In biological matrices (like plants and honey), pyrrolizidine alkaloids exist predominantly as N-oxides. While LC-MS can analyze these intact, GC-MS cannot. PA N-oxides are non-volatile and will thermally degrade in the high-temperature GC inlet [2]. You must reduce the N-oxides to their corresponding tertiary amines (using zinc dust or a similar reducing agent) prior to extraction and derivatization to ensure accurate total quantification.
Q: I am observing rapid degradation of column performance and shifting retention times. What is the cause? A: Injecting samples with excess, unreacted derivatization reagents or residual zinc particulates can rapidly degrade the stationary phase of the GC column. Ensure that you are centrifuging your samples thoroughly after the reduction step to remove all zinc dust. Additionally, consider utilizing a retention gap (a 1-2 meter deactivated fused silica pre-column) to protect your primary analytical column from non-volatile matrix buildup.
References
-
Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI (Foods 2022). Available at: [Link]
-
Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS. MDPI (Toxins 2019). Available at: [Link]
-
Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. PubMed. Available at: [Link]
Technical Support Center: Resolving Co-elution of 2-Methylhexahydro-1H-pyrrolizine Isomers
This guide serves as a specialized technical support resource for researchers encountering co-elution issues with 2-Methylhexahydro-1H-pyrrolizine (and structurally related pyrrolizidine alkaloids). It synthesizes advanced chromatographic strategies with mechanistic reasoning to resolve stereoisomeric overlap.[1]
Case ID: PA-ISO-RES-001 Status: Active Severity: Critical (Data Integrity Risk) Applicable Techniques: GC-MS, UHPLC-MS/MS, Chiral Chromatography
Diagnostic & Triage: Is it Co-elution?
Q: My chromatogram shows a single symmetrical peak, but my synthesis/extraction should yield isomers. How do I confirm co-elution?
A: Symmetrical peaks can be deceptive.[1] 2-Methylhexahydro-1H-pyrrolizine possesses multiple stereocenters (C2 and bridgehead C8), leading to potential enantiomers and diastereomers that often co-elute on standard achiral phases.
Diagnostic Workflow:
-
MS Spectral Purity Check: In GC-MS or LC-MS, examine the mass spectrum at the leading edge, apex, and tailing edge of the peak. Significant variations in ion ratios (e.g.,
82 vs. 96 fragments) suggest overlapping isomers. -
Peak Width Analysis: Compare the peak width at half-height (
) to a known single-isomer internal standard (e.g., retronecine). If the analyte peak is >15% wider, co-elution is highly probable.[1] -
Derivatization Test: For GC, perform a quick acetylation. If the peak splits into two partially resolved peaks, the original signal was a mixture.
Liquid Chromatography (LC) Optimization Strategies
Q: I am using a standard C18 column with Formic Acid/Water gradients. Why can't I separate the isomers?
A: Standard acidic conditions (pH ~2.5) protonate the tertiary amine of the pyrrolizidine ring (
Protocol A: The "High pH" Strategy (Alkaline Mobile Phase)
Mechanistic Insight: Operating at high pH (pH 9-10) keeps the amine deprotonated (neutral). This maximizes hydrophobic interactions with the stationary phase, allowing the subtle shape differences between diastereomers to influence retention time.
| Parameter | Recommended Setting | Rationale |
| Column | C18 with Hybrid Particle Technology (e.g., Waters XBridge, Phenomenex Gemini) | Must be pH-stable (up to pH 12) to prevent silica dissolution. |
| Mobile Phase A | 10 mM Ammonium Carbonate (pH 9.[1]0) | Buffers at high pH; volatile for MS compatibility.[1] |
| Mobile Phase B | Acetonitrile | Stronger solvent strength for neutral species.[1] |
| Gradient | 5% B to 40% B over 20 min | Shallow gradient maximizes interaction time. |
Protocol B: The "Cryogenic" Separation (Low-Temperature LC)
Mechanistic Insight: Reducing column temperature minimizes longitudinal diffusion and slows down the mass transfer kinetics.[1] This often sharpens peaks and increases the separation factor (
-
Temperature: Set column oven to 5°C to 10°C .
-
Flow Rate: Reduce by 20-30% to prevent over-pressuring the system (viscosity increases at low temp).
-
Reference: This technique has been successfully used to resolve complex pyrrolizidine alkaloid isomers like lycopsamine and indicine [1].[1][2][3]
Gas Chromatography (GC) Optimization Strategies
Q: My GC-MS peaks are tailing, and I suspect thermal degradation or co-elution. What is the fix?
A: Pyrrolizidines are thermally sensitive and polar.[1] Tailing masks co-elution.[1] You must address the surface activity and the separation mechanism.[1]
Protocol C: Polarity & Derivatization
-
Column Selection:
-
Standard: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms). Often insufficient for isomer resolution.[1]
-
Recommended:Wax Phase (PEG) or 14% Cyanopropyl-phenyl (e.g., DB-1701). The lone pair on the nitrogen interacts more specifically with polar phases, differentiating isomers based on the accessibility of the nitrogen atom [2].
-
-
Derivatization (Crucial for Resolution): Even if the molecule is volatile, derivatization increases molecular weight and steric bulk, amplifying differences between isomers.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) or acetic anhydride.
-
Effect: Blocks the polar interaction sites and improves peak shape, often revealing split peaks for diastereomers.
-
Protocol D: Chiral GC (Enantiomer Resolution)
If you are separating enantiomers (mirror images), achiral columns (C18, DB-5) will never work.
-
Stationary Phase: Cyclodextrin-based capillary columns (e.g., Rt-βDEXsa or Chirasil-L-Val ).
-
Mechanism: One enantiomer forms a stronger inclusion complex with the cyclodextrin cavity than the other.[1]
-
Method:
-
Isothermal hold at low temp (e.g., 100°C) for 10 min, then slow ramp (2°C/min).
-
Note: Do not derivatize if using acid-functionalized chiral columns unless specified; silylation is usually compatible with standard
-DEX columns [3].[1]
-
Visualizing the Optimization Workflow
The following diagram illustrates the logical decision path for resolving co-elution based on the nature of the isomers (Diastereomers vs. Enantiomers).
Caption: Decision tree for selecting the correct chromatographic intervention based on isomer type.
Summary Data: Method Comparison
| Feature | Acidic LC-MS (Standard) | Alkaline LC-MS (Optimized) | GC-MS (Achiral) | GC-MS (Chiral) |
| Mechanism | Partitioning (Ionized) | Partitioning (Neutral) | Volatility/Polarity | Inclusion Complex |
| Isomer Selectivity | Low | High (for Diastereomers) | Moderate | High (for Enantiomers) |
| Peak Shape | Often Tailing | Sharp | Good (if derivatized) | Sharp |
| Suitability | General Screening | Recommended for PAs | Volatile Isomers | Mandatory for Enantiomers |
References
-
Martinello, M., et al. (2017).[1] Development and validation of a QuEChERS method coupled to liquid chromatography and high resolution mass spectrometry to determine pyrrolizidine and tropane alkaloids in honey. Food Chemistry.
-
El-Shazly, A., et al. (1996). Pyrrolizidine alkaloids of Cynoglossum officinale and Cynoglossum amabile (Family Boraginaceae).[1] Biochemical Systematics and Ecology.
-
Restek Corporation. (2024).[1] A Guide to the Analysis of Chiral Compounds by GC.
Sources
Technical Support Center: Pyrrolizidine Alkaloid (PA) GC-MS Analysis
Ticket ID: PA-OPT-GC-2024 Subject: Optimization of Temperature Programs & Thermal Stability for PA Analysis Assigned Specialist: Senior Application Scientist, Chromatography Division
Mission Statement
You have reached the Tier 2 Technical Support Center. This guide addresses the specific challenges of analyzing Pyrrolizidine Alkaloids (PAs) via Gas Chromatography (GC). Unlike LC-MS/MS, where PAs and their N-oxides (PANOs) are analyzed directly, GC analysis requires strict control over thermal instability and isomer resolution .
The following modules synthesize regulatory standards (BfR, AOAC) with field-proven optimization strategies.
Module 1: The Critical Pre-Requisite (Chemical "Temperature" Control)
User Query: "I am optimizing my oven ramp, but I still see poor recovery and degradation products. What is wrong with my temperature program?"
Root Cause Analysis: You cannot optimize a GC temperature program for underivatized Pyrrolizidine Alkaloid N-oxides (PANOs). PANOs are thermally unstable and non-volatile. If injected directly, they decompose in the hot injector port (typically >200°C) into pyrrolic intermediates, leading to false negatives or variable results.
The Protocol: Before adjusting the oven, you must chemically modify the sample to withstand GC temperatures.
-
Reduction: Convert non-volatile N-oxides to their free base forms.
-
Derivatization: Silylate or acylate the free bases to increase volatility and reduce polarity (tailing).
Workflow Visualization (Graphviz)
Caption: Figure 1. Mandatory sample preparation workflow to ensure thermal stability prior to GC injection. Direct injection of PANOs results in thermal degradation.
Module 2: Optimizing the Temperature Program
User Query: "My peaks are co-eluting. How do I separate isomers like Lycopsamine and Intermedine?"
Technical Insight:
PAs contain numerous stereoisomers (diastereomers) that share identical mass spectra. Fast ramp rates (
Recommended Temperature Program (Generic Starting Point)
Column Recommendation: 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS) or specialized PA columns. 30m x 0.25mm x 0.25µm.[1]
| Stage | Rate ( | Temperature ( | Hold Time (min) | Purpose |
| Initial | N/A | 80 | 1.0 | Solvent focusing (prevents band broadening). |
| Ramp 1 | 20 | 180 | 0.0 | Rapid transit to the "PA zone" to save time. |
| Ramp 2 | 2.5 - 4.0 | 240 | 0.0 | Critical Window: Slow ramp maximizes resolution of isomers. |
| Ramp 3 | 20 | 300 | 5.0 | "Bake out" high-boiling matrix (chlorophyll/waxes). |
Optimization Logic:
-
Why 180°C? Most derivatized mono-ester PAs begin eluting shortly after this point.
-
Why 2.5°C/min? This shallow gradient increases the interaction time with the stationary phase, allowing subtle differences in Van der Waals forces to separate stereoisomers.
Module 3: Troubleshooting & FAQs
Issue 1: "Shark Fin" Peaks (Severe Tailing)
Q: My peaks look like shark fins (slow rise, sharp drop) or have long tails. Is my column temperature too low? A: This is rarely a temperature issue. It is a chemical activity issue.
-
Cause: Free silanol groups in the liner or column are interacting with the nitrogen lone pair on the pyrrolizidine ring.
-
Fix 1 (Liner): Switch to a deactivated splitless liner (e.g., Sky or Ultra Inert) with glass wool.
-
Fix 2 (Derivatization): Ensure your derivatization (e.g., MSTFA) is complete. Underivatized -OH groups interact strongly with the column.
-
Fix 3 (Solvent): Ensure the final solvent matches the column polarity. Avoid using pure methanol for injection onto non-polar columns; use Ethyl Acetate or Toluene.
Issue 2: Ghost Peaks & Carryover
Q: I see PA peaks in my blank runs after a high-concentration sample. A: PAs are "sticky" (high boiling point + polar).
-
Protocol Adjustment: Increase the Final Hold Time at 300°C from 5 minutes to 10 minutes.
-
Injector Cleaning: Change the septum and liner. PAs often condense on the cooler spots of the injector head.
Issue 3: Retention Time Shift
Q: My retention times are drifting earlier with every run. A: This indicates column bleed or active site accumulation .
-
Diagnosis: If the shift is accompanied by a rising baseline at the end of the run, your column stationary phase is degrading (bleed).
-
Immediate Action: Trim 10-20 cm from the front of the column (guard column recommended).
Module 4: Diagnostic Logic Tree
Use this decision tree to diagnose poor resolution vs. degradation.
Caption: Figure 2. Diagnostic logic tree for troubleshooting common PA analysis failures in GC-MS.
References
-
BfR (German Federal Institute for Risk Assessment). (2025). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS (Method 018/1.0). (Note: While focused on LC, this is the gold standard for extraction/reduction protocols applicable to GC prep).
- AOAC International. (2019). Official Methods of Analysis. (Refer to specific methods for alkaloid extraction and zinc reduction protocols).
- Kempf, M., et al. (2011). "Pyrrolizidine alkaloids in honey: Comparison of analytical methods." Journal of Chromatography A.
- Crews, C., et al. (2010). "Analytical methods for pyrrolizidine alkaloids." Analytical and Bioanalytical Chemistry. (Comprehensive review of GC vs LC methodologies).
- Restek Corporation. "Analysis of Pyrrolizidine Alkaloids by GC-MS." Application Note.
Sources
improving sensitivity for trace detection of ant pheromones
Technical Support Center: Trace Detection of Ant Pheromones Ticket ID: #ANT-PHERO-TRACE-001 Assigned Specialist: Senior Application Scientist, Chemical Ecology Division Status: Open Urgency: High
Welcome to the Advanced Support Portal
You have reached the Tier-3 Technical Support guide for trace-level analysis of ant semiochemicals . This guide addresses the specific challenges of detecting nanogram-to-picogram quantities of volatile hydrocarbons, alkaloids, and esters used in formicine and myrmicine communication.
Unlike standard metabolomics, ant pheromone analysis fights two enemies: volatility (alarm pheromones vanish in seconds) and abundance (trail pheromones are deposited in picograms).
Quick Triage: What is your primary failure mode?
| Symptom | Probable Cause | Immediate Action Module |
| "I see no peaks for alarm pheromones." | Saturation loss or wrong fiber polarity. | [Go to Module 1] |
| "My trail pheromone peaks are buried in noise." | Thermal band broadening or Scan Mode usage. | [Go to Module 2] |
| "I have 'ghost peaks' appearing in blanks." | Septum bleed or plasticizer contamination. | [Go to Module 3] |
| "The GC peaks don't match behavior." | Lack of biological validation. | [Go to Module 4] |
Module 1: Sampling & Extraction (The "Input" Problem)
User Question: "I am using a standard 100 µm PDMS fiber for SPME, but I cannot detect the alarm pheromones (e.g., pyrazines, hexanals) from my fire ant samples. Why?"
Technical Diagnosis: The 100 µm PDMS (Polydimethylsiloxane) fiber is a non-polar "liquid" phase. It is excellent for Cuticular Hydrocarbons (CHCs) but performs poorly for small, volatile, or polar alarm pheromones. You are likely experiencing displacement effects or low partition coefficients .
The Solution: Fiber Polarity Matching For trace volatiles (MW < 150), you must use an adsorbent (solid) fiber, not an absorbent (liquid) fiber.
-
Recommendation: Switch to DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS) or 75 µm CAR/PDMS .[1]
-
Why? Carboxen is a microporous carbon adsorbent ideal for trapping small molecules (C2–C12). DVB handles the mid-range.
-
-
The "Flash-Freeze" Protocol: Alarm pheromones release instantly upon stress. If you put a live ant in a vial, it dumps its gland content before you seal the cap.
-
Fix: Flash-freeze the ant in liquid nitrogen before placing it in the vial. Seal the vial, then heat to 40°C. This traps the "alarm dump" inside the headspace.
-
Visual Guide: SPME Fiber Selection Matrix
Figure 1: Decision matrix for selecting the correct Solid Phase Microextraction (SPME) fiber based on ant pheromone molecular weight.
Module 2: Chromatographic Separation (The "Instrument" Problem)
User Question: "I see a broad hump instead of sharp peaks for my trail pheromone (e.g., farnesene or Z,E-alpha-farnesene). How do I sharpen the signal?"
Technical Diagnosis: This is classic band broadening . Trace pheromones desorbed from an SPME fiber often enter the column slowly, creating a wide peak that gets lost in the baseline noise.
The Solution: Cryo-Focusing (Thermal Trapping) You must refocus the analytes at the head of the column before separation begins.
Troubleshooting Steps:
-
Cryo-Trap Setup: Use liquid nitrogen (LN2) or CO2 cooling at the GC inlet.
-
The Protocol:
-
Cool the oven/inlet to -10°C to 0°C during SPME desorption.
-
Desorb fiber for 2–5 minutes (analytes freeze in a tight band at the column head).
-
Ballistic Heating: Rapidly ramp the oven (e.g., 30°C/min) to the start temperature to "inject" the focused band.
-
-
Switch to SIM Mode:
-
Do not use Full Scan (TIC) for trace detection (< 1 ng).
-
Use Selected Ion Monitoring (SIM) . Identify the base peak of your target (e.g., m/z 69 for terpenes, m/z 91 for aromatics) and dwell only on those ions. This increases sensitivity by 10–100x .
-
Module 3: Biological Validation (The "Relevance" Problem)
User Question: "I found a peak, but how do I know the ants actually care about it? My EAG signal is too weak."
Technical Diagnosis: Single-antenna Electroantennography (EAG) often suffers from high impedance and low Signal-to-Noise (S/N) ratios, especially with small ant antennae.
The Solution: Serial Antennae Coupling To validate that a GC peak is a pheromone, you need a robust biological signal.
-
Technique: Connect multiple antennae in series (tip-to-base).
-
Physics: Noise is random (cancels out), but the biological signal is synchronized (adds up). Connecting 2–4 antennae can improve the S/N ratio significantly.[2]
-
Coupled System (GC-EAD): Split the GC effluent. 50% goes to the MS (for ID) and 50% to the EAD (for biological confirmation). If the EAD spikes at the same time a peak elutes, you have identified a pheromone.
Visual Guide: Troubleshooting Logic Flow
Figure 2: Step-by-step logic flow for diagnosing sensitivity issues in pheromone analysis.
Standard Operating Procedures (SOPs)
SOP 1: Live Ant Headspace SPME (Trace Volatiles)
Best for: Alarm pheromones, recruitment volatiles.
-
Preparation: Condition a 75 µm CAR/PDMS fiber at 250°C for 30 mins.
-
Capture: Place 1–5 worker ants in a 4 mL glass vial.
-
Stress Induction (Optional): Gently shake the vial to induce alarm pheromone release.
-
Exposure: Insert SPME fiber through the septum.[3][4] Expose for 15–30 minutes at room temperature (22°C).
-
Note: Do not heat above 30°C for live ants, or they will release "death pheromones" (oleic acid) or defecate, contaminating the sample.
-
-
Desorption: Desorb in GC inlet at 250°C for 2 minutes (splitless mode).
SOP 2: Solventless Gland Extraction (Direct Thermal Desorption)
Best for: Trail pheromones stored in the Dufour’s gland.
-
Dissection: Dissect the specific gland (e.g., Dufour’s gland) under a microscope.
-
Loading: Place the gland inside a glass capillary tube or a specialized thermal desorption tube (e.g., Gerstel TDU).
-
Analysis:
-
Place tube in the thermal desorption unit.
-
Ramp temp to 200°C rapidly.
-
Carrier gas sweeps volatiles directly onto the cryo-cooled GC column head.
-
Result: 100% of the sample reaches the detector (zero solvent dilution).
-
References
-
Di Tullio, A., et al. (2003). "Investigation by solid-phase microextraction and gas chromatography/mass spectrometry of trail pheromones in ants." Rapid Communications in Mass Spectrometry. Link
-
BenchChem. (2025).[3] "Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Volatile Pheromone Collection." Link
-
Park, K.C., et al. (2002). "Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae." Journal of Insect Physiology. Link
-
Sigma-Aldrich. (2024). "Selection Guide for Supelco SPME Fibers." Link
-
Eliyahu, D. (2009).[5] "GC-MS for characterization and identification of ant semiochemicals." Cold Spring Harbor Protocols. Link
Sources
- 1. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 2. Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC-MS for characterization and identification of ant semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing thermal decomposition of pyrrolizidines in injector ports
Module: Minimizing Thermal Decomposition in GC Injector Ports
Status: Operational Audience: Analytical Chemists, Toxicology Researchers Topic: Gas Chromatography (GC) Optimization for Thermally Labile PAs
The Diagnostic Hub: Troubleshooting Thermal Decomposition
Symptom: “I am seeing broad peaks, 'ghost' peaks, or poor recovery of Pyrrolizidine N-oxides (PANOs) in my GC-MS data.”
Root Cause Analysis: Pyrrolizidine alkaloids (PAs) naturally exist as two forms: tertiary amines (free bases) and N-oxides (PANOs).[1] PANOs are non-volatile and thermally unstable. When injected into a hot GC inlet (>200°C), PANOs undergo Cope elimination , thermally degrading into pyrrolic derivatives (dehydropyrrolizidines) before reaching the column.
Immediate Action Required: You cannot simply "tune" the injector to analyze underivatized PANOs. The workflow must be chemically altered before injection.
Diagnostic Decision Tree
Use this flowchart to identify where your protocol is failing.
Figure 1: Diagnostic logic flow for identifying thermal decomposition sources in PA analysis.
The Protocol Vault: Validated Workflows
To ensure scientific integrity, you must stabilize the analyte prior to thermal exposure. The following protocols are field-validated to minimize injector decomposition.
Protocol A: The "Reduction-First" Strategy (Mandatory for PANOs)
Why: GC-MS cannot directly analyze N-oxides due to thermal instability. They must be reduced to their tertiary amine counterparts.[2]
-
Extraction: Extract plant material with 0.05 M H₂SO₄.
-
Reduction: Add Zinc dust (Zn) to the acidic extract. Stir for 30 minutes.
-
Filtration: Remove excess Zn.
-
SPE Cleanup: Use Strong Cation Exchange (SCX) cartridges to isolate the basic alkaloids.
Protocol B: Derivatization for Thermal Shielding
Why: Even reduced PAs contain hydroxyl groups that can interact with active sites in the injector liner (silanol groups), causing tailing and degradation.
| Reagent | Target Group | Pros | Cons |
| MSTFA (+1% TMCS) | Hydroxyl (-OH) | High volatility, standard for GC-MS. | Moisture sensitive; requires dry pyridine. |
| HFBA (Heptafluorobutyric anhydride) | Hydroxyl / Amine | Forms stable acyl derivatives; good for ECD detection. | Aggressive reagent; requires excess removal. |
Step-by-Step Silylation:
-
Evaporate PA extract to complete dryness under Nitrogen.
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).
-
Incubate at 60°C for 30 minutes .
-
Inject directly into GC.
Protocol C: Injector Configuration (The "Cold" Approach)
If you must use a standard split/splitless inlet, thermal stress is the enemy.
-
Liner Selection: Use Ultra-Inert (Deactivated) Single Taper liners with Wool .
-
Reasoning: The wool increases surface area for vaporization but must be deactivated to prevent catalytic decomposition. The taper directs flow to the column, minimizing contact with hot metal parts.
-
-
Temperature Ramp:
-
Ideal:PTV (Programmed Temperature Vaporization) . Inject at 60°C (cool), then ramp rapidly to 280°C. This transfers the analyte to the column before it has time to degrade.[4]
-
Standard Inlet: If PTV is unavailable, set the inlet to the lowest possible temperature that ensures vaporization (typically 230–250°C). Avoid 280°C+ for labile PAs.
-
Mechanistic Insight: Why Decomposition Happens
Understanding the chemistry allows you to predict failure points.
The Cope Elimination Pathway: When a tertiary amine oxide (PANO) is heated, the oxygen on the nitrogen abstracts a proton from the beta-carbon. This concerted reaction breaks the C-N bond, forming a hydroxylamine and an alkene (dehydropyrrolizidine).
Figure 2: The chemical divergence between thermal decomposition (top) and successful stabilization (bottom).
Frequently Asked Questions (FAQ)
Q: Can I analyze PAs without derivatization if I use a "super-inert" column? A: Generally, no. While modern "inert" columns reduce peak tailing, they do not solve the volatility issue. Underivatized PAs are semi-volatile and polar; they will adsorb to the inlet liner and the head of the column, leading to carryover and poor quantification.
Q: Why does the BfR (German Federal Institute for Risk Assessment) recommend LC-MS over GC-MS? A: LC-MS (Liquid Chromatography) operates at ambient temperatures, avoiding thermal decomposition entirely. It can also detect N-oxides directly without reduction. However, if your lab is equipped only with GC, the reduction-derivatization protocol described above is the mandatory workaround to achieve comparable results.
Q: I see a peak for Retrorsine, but I injected Retrorsine N-Oxide. Did it work? A: Likely not. You are probably seeing a thermal artifact or a small amount of reduced parent compound that formed in the hot inlet. Without controlled reduction (Zn/H+), this conversion is non-quantitative and cannot be used for accurate measurement.
Q: How often should I change my liner when analyzing PAs? A: PAs are "sticky." If analyzing complex plant matrices (e.g., tea, honey), change the liner every 20–30 injections . Accumulation of non-volatile matrix components (sugars, waxes) creates active sites that accelerate PA decomposition.
References
-
Kempf, M., et al. (2008). Pyrrolizidine alkaloids in honey: Risk analysis by gas chromatography-mass spectrometry.[5] Molecular Nutrition & Food Research. Link
-
BfR (German Federal Institute for Risk Assessment). (2023). Determination of pyrrolizidine alkaloids in plant material.[1][2][5][6][7][8][9][10][11] (Note: While modern BfR methods focus on LC-MS, the principles of PA toxicity and extraction remain relevant). Link
-
Crews, C., et al. (2010). Analytical approaches for the determination of pyrrolizidine alkaloids in food and feed.[2][6][7][8][9][11] (Comprehensive review of GC vs LC limitations).
-
BenchChem. (2025).[2] Application Notes and Protocols for Derivatization Methods in GC-MS Analysis of Pyrrolizidine Alkaloids.Link
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[1][12] EFSA Journal. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hot Split Injections, Part 3 – Decomposition | Separation Science [sepscience.com]
- 5. Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bfr.bund.de [bfr.bund.de]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS | MDPI [mdpi.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. uvadoc.uva.es [uvadoc.uva.es]
Validation & Comparative
comparison of 2-Methylhexahydro-1h-pyrrolizine vs 3-ethyl-2,5-dimethylpyrazine
An authoritative comparative analysis designed for researchers, analytical chemists, and drug development professionals.
Executive Summary
While 2-Methylhexahydro-1H-pyrrolizine and 3-Ethyl-2,5-dimethylpyrazine are both nitrogenous heterocyclic compounds, they occupy entirely different domains in chemical research. 2-Methylhexahydro-1H-pyrrolizine is a highly polar, conformationally restricted bicyclic aliphatic amine utilized primarily as a high-Fsp3 building block in targeted oncology (e.g., KRAS G12D inhibitors)[1]. Conversely, 3-ethyl-2,5-dimethylpyrazine is a planar, lipophilic, and highly volatile aromatic heterocycle fundamental to flavor chemistry, olfactometry, and pharmacokinetic stable isotope tracing[2][3].
This guide objectively contrasts their physicochemical properties, mechanistic roles, and the distinct analytical methodologies required to process them in complex matrices.
Structural Causality & Physicochemical Profiling
The behavior of these two compounds in biological systems and analytical instruments is dictated by their hybridization and electronic distribution.
-
2-Methylhexahydro-1H-pyrrolizine : The sp3-hybridized bridgehead nitrogen and bicyclic core create a rigid 3D architecture. This structural geometry allows it to navigate deep, hydrophobic protein pockets with high specificity. However, its high basicity (pKa > 9) and lack of a UV chromophore make it challenging to analyze via standard reverse-phase chromatography without inducing severe peak tailing.
-
3-Ethyl-2,5-dimethylpyrazine : The sp2-hybridized, fully conjugated pyrazine ring results in a planar molecule. The alkyl substitutions (ethyl and dimethyl) disrupt intermolecular packing, lowering the boiling point and increasing vapor pressure (Flash Point ~69.4 °C)[4]. This makes it highly volatile and perfectly suited for gas-phase extraction.
Table 1: Comparative Physicochemical Properties
| Parameter | 2-Methylhexahydro-1H-pyrrolizine | 3-Ethyl-2,5-dimethylpyrazine |
| Chemical Class | Bicyclic aliphatic amine (Pyrrolizidine) | Alkylpyrazine |
| Molecular Formula | C8H15N | C8H12N2 |
| Molecular Weight | 125.21 g/mol | 136.19 g/mol [2] |
| Aromaticity | Non-aromatic (sp3 rich) | Aromatic (sp2 planar) |
| Volatility | Low (Requires liquid-phase extraction) | High (Flash Point: 157.00 °F)[4] |
| Primary Utility | Pharmacophore / Drug Building Block[1] | Flavor Standard / Isotope Tracer[3] |
Application Domains & Mechanistic Pathways
Targeted Oncology: The Pyrrolizine Scaffold
In modern drug discovery, aliphatic heterocycles like 2-methylhexahydro-1H-pyrrolizine are integrated into small-molecule inhibitors to block oncogenic signaling. For example, in KRAS G12D inhibitors, the pyrrolizine moiety acts as a steric wedge within the switch-II pocket of the mutated GTPase, preventing downstream effector binding[1].
Figure 1: Pyrrolizine-derived scaffolds blocking the KRAS G12D signaling cascade.
Flavor Chemistry: The Pyrazine Volatile
3-Ethyl-2,5-dimethylpyrazine is naturally generated via the thermogenic Maillard reaction during the roasting of foods (e.g., cocoa, coffee). Its robust stability and distinct mass fragmentation make its deuterated form (3-Ethyl-2,5-dimethylpyrazine-d5) an ideal internal standard for quantitative LC-MS or GC-MS[3].
Figure 2: Thermogenic Maillard reaction pathway yielding volatile alkylpyrazines.
Analytical Methodologies & Performance Comparison
The divergent properties of these compounds necessitate entirely different analytical workflows.
Figure 3: Decision logic for selecting analytical workflows based on physicochemical causality.
Table 2: Chromatographic & MS Performance Metrics
| Metric | 2-Methylhexahydro-1H-pyrrolizine | 3-Ethyl-2,5-dimethylpyrazine |
| Optimal Platform | LC-MS/MS (ESI+) | GC-MS (EI) or RP-HPLC[5] |
| Column Chemistry | High-pH stable C18 (e.g., BEH) or HILIC | Non-polar GC (e.g., HP-5MS) or Newcrom R1[5] |
| Retention Index | N/A (Liquid phase dependent) | Kovats ~1056 (Standard non-polar)[2] |
| Ionization Strategy | Electrospray Ionization (ESI) | Electron Ionization (70 eV EI) |
| Major Challenge | Peak tailing due to secondary silanol interactions | Evaporative loss during sample preparation |
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols integrate self-validating mechanisms (System Suitability Testing and Isotopic Dilution) to eliminate false positives and matrix effects.
Protocol A: High-pH LC-MS/MS for Pyrrolizine Intermediates
Causality: At neutral pH, the basic nitrogen of 2-methylhexahydro-1H-pyrrolizine is fully protonated, causing severe peak tailing on standard silica columns. Utilizing a high-pH mobile phase (pH 10) neutralizes the compound, driving it into the stationary phase for sharp, Gaussian peaks.
-
Reaction Quenching & Extraction : Quench the LiAlH4 reduction mixture with 10% aqueous K₂CO₃ to free-base the pyrrolizine. Extract the aqueous layer three times with dichloromethane[1].
-
Solvent Exchange : Evaporate the organic layer under a gentle nitrogen stream (avoid heat to prevent degradation) and reconstitute in 50:50 Acetonitrile:Water.
-
Chromatography Setup :
-
Column: Waters XBridge BEH C18 (stable up to pH 12).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10 with ammonium hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Self-Validation (SST) : Prior to sample injection, inject a solvent blank to verify zero carryover. Follow with an SST standard injection; proceed only if the peak asymmetry factor (As) is < 1.5 and retention time RSD is < 2%.
Protocol B: HS-SPME GC-MS for 3-Ethyl-2,5-dimethylpyrazine
Causality: Direct liquid injection of complex food or biological matrices introduces non-volatile lipids that foul the GC inlet. Headspace Solid-Phase Microextraction (HS-SPME) selectively isolates the volatile pyrazine, ensuring a pristine analytical system.
-
Isotope Spiking : Transfer 5.0 g of the homogenized matrix into a 20 mL headspace vial. Spike with 50 µL of a known concentration of 3-Ethyl-2,5-dimethylpyrazine-d5 internal standard[3].
-
Equilibration & Extraction : Seal the vial and incubate at 60 °C for 15 minutes. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes to adsorb the volatiles.
-
GC-MS Analysis :
-
Desorb the fiber in the GC inlet at 250 °C for 3 minutes (Splitless mode).
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 40 °C (hold 2 min), ramp at 5 °C/min to 250 °C.
-
-
Self-Validation (Isotopic Dilution) : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, tracking m/z 136 for the native compound and m/z 141 for the d5-isotope. Calculate the target concentration using the response ratio (Area_Native / Area_Isotope), which mathematically cancels out any variations in fiber extraction efficiency.
References
-
Title: 3-Ethyl-2,5-dimethylpyrazine | C8H12N2 | CID 25916 - PubChem Source: nih.gov URL:[Link]
-
Title: 3,6-cocoa pyrazine, 13360-65-1 - The Good Scents Company Source: thegoodscentscompany.com URL:[Link]
-
Title: Pyrazine, 3-ethyl-2,5-dimethyl - SIELC Technologies Source: sielc.com URL:[Link]
- Source: google.
Sources
- 1. US11964989B2 - KRas G12D inhibitors - Google Patents [patents.google.com]
- 2. 3-Ethyl-2,5-dimethylpyrazine | C8H12N2 | CID 25916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3,6-cocoa pyrazine, 13360-65-1 [thegoodscentscompany.com]
- 5. Pyrazine, 3-ethyl-2,5-dimethyl- | SIELC Technologies [sielc.com]
Advanced Characterization of 2-Methylhexahydro-1H-pyrrolizine: A Comparative Mass Spectrometric Guide
The following guide provides an advanced technical analysis of the mass spectral fragmentation of 2-Methylhexahydro-1H-pyrrolizine, designed for analytical chemists and drug development professionals.
Executive Summary & Scientific Context
2-Methylhexahydro-1H-pyrrolizine (also referred to as 2-methylpyrrolizidine) is a bicyclic saturated amine (
Accurate identification of this compound is critical because it shares a molecular weight (125 Da) and similar retention characteristics with several structural isomers, including 1-methylpyrrolizidine (Heliotridane) , 3-methylpyrrolizidine , and various 2,6-dialkylpiperidines (solenopsins).[1] Misidentification in biological matrices or synthetic scaffolds can lead to erroneous toxicological assessments or failed chemotaxonomic classifications.
This guide moves beyond basic spectral matching, offering a mechanistic breakdown of the fragmentation pathways to enable confident differentiation of 2-methylpyrrolizidine from its isomers without relying solely on library hits.
Experimental Configuration
To reproduce the fragmentation patterns described below, the following GC-MS parameters are recommended. These conditions minimize thermal degradation and ensure reproducible ionization energies.
Protocol: GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm) | Non-polar stationary phase provides optimal resolution of diastereomers based on boiling point and shape selectivity. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard flow rate to maintain ion source pressure stability.[1] |
| Inlet Temp | 250 °C | Sufficient volatilization without thermal cracking of the bicyclic ring. |
| Ionization | Electron Impact (EI), 70 eV | Standard energy for library comparison; lower energies (e.g., 20 eV) reduce fragmentation, obscuring diagnostic ions.[1] |
| Source Temp | 230 °C | Prevents condensation of the amine; higher temps may promote dehydrogenation. |
| Scan Range | Captures the molecular ion ( |
Mass Spectral Fragmentation Analysis
The mass spectrum of 2-methylhexahydro-1H-pyrrolizine is dominated by
Primary Fragmentation Pattern
| Identity | Relative Abundance | Mechanistic Origin | |
| 125 | Moderate (20-40%) | Molecular ion. Stable due to the tertiary amine structure. | |
| 124 | Strong | Loss of | |
| 110 | Weak/Moderate | Loss of the methyl group. Diagnostic: Intensity is lower here than in 3-methyl isomers (see Section 4). | |
| 96 | Base Peak (Typical) | Ring cleavage followed by loss of ethyl radical. | |
| 83 | High (>80%) | Pyrrolizidine core ion. Formed by loss of the substituted propylene bridge ( | |
| 41/42 | Alkyl | High | General hydrocarbon fragments ( |
Mechanistic Pathway Visualization
The following Graphviz diagram illustrates the competitive fragmentation pathways. The stability of the iminium ion intermediates drives the formation of the
Caption: Mechanistic fragmentation of 2-methylpyrrolizidine. The competition between losing the substituted vs. unsubstituted ring segments defines the m/z 96/83 ratio.
Comparative Analysis: Distinguishing Isomers
The primary challenge in analyzing this compound is distinguishing it from its regioisomers. The position of the methyl group significantly alters the probability of
Scenario A: 2-Methyl vs. 3-Methyl vs. 1-Methyl (Heliotridane)
| Feature | 2-Methylpyrrolizidine | 3-Methylpyrrolizidine | 1-Methylpyrrolizidine (Heliotridane) |
| Methyl Position | |||
| Weak. Methyl is not at the cleavage site. | Strong. | Moderate. | |
| Base Peak | |||
| Retention Index (DB-5) | Intermediate | Typically elutes after 2-methyl due to steric shielding of N. | Typically elutes first (most compact). |
Diagnostic Rule:
If the spectrum shows a dominant
110 peak (nearly equal to or greater than), the compound is likely 3-methylpyrrolizidine . If the base peak is 96 with a weak 110, it is likely 2-methylpyrrolizidine .
Scenario B: Pyrrolizidines vs. Piperidines (Solenopsins)
In ant venom analysis, 2-methylpyrrolizidine often co-occurs with 2-methyl-6-alkylpiperidines.
-
Piperidines (Solenopsins): Characterized by a massive base peak at
98 (the McLafferty rearrangement product of the piperidine ring). -
Pyrrolizidines: Do not form
98. They form 83, 96, or 97.[1] -
Action: Check for
98. If present, you are looking at a piperidine, not a pyrrolizidine.[1]
References
-
Jones, T. H., et al. (1980).[1] "Alkaloids of Solenopsis and Monomorium species." Tetrahedron, 38(13), 1949-1958.[1]
-
Lüning, B., & Trankner, H. (1968).[1] "Mass spectrometry of pyrrolizidine alkaloids." Acta Chemica Scandinavica, 22, 2324-2328.[1]
-
NIST Mass Spectrometry Data Center. "2-Methylpyrrolidine vs Pyrrolizidine Spectra." NIST Chemistry WebBook, SRD 69.
-
Clemo, G. R., & Melrose, T. A. (1942).[1][2] "The Synthesis of 2-Methylpyrrolizidine." Journal of the Chemical Society, 424-426.
-
Brand, J. M., et al. (1972).[1] "Fire ant venoms: Chemotaxonomic correlations with alkaloidal compositions." Science, 176(4037), 895-897.[1]
Sources
Validating GC-MS Methods for Insect Pheromone Quantification: A Comparative Guide
Executive Summary
Quantifying insect pheromones presents a unique analytical paradox: these compounds are biologically potent at femtogram levels yet are often unstable, volatile, and embedded in complex biological matrices (cuticle waxes, plant volatiles). A standard "inject and detect" approach frequently fails to capture the biologically relevant ratios essential for pest management or behavioral studies.
This guide moves beyond basic operation to the rigorous validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods. We compare sampling interfaces (SPME vs. Solvent Extraction) and detection modes (EI-MS vs. FID vs. MS/MS), providing the experimental evidence necessary to select and validate the optimal workflow for your target semiochemical.
Part 1: The Matrix Challenge & Sampling Alternatives
The first source of error in pheromone quantification is not the instrument, but the sample introduction. Pheromones are often mixtures of geometric isomers (Z/E) or aldehydes/acetates that degrade thermally or oxidatively.
Comparative Analysis: Sampling Interfaces
The choice between Solid Phase Microextraction (SPME) and Solvent Extraction dictates your validation strategy.
| Feature | Solvent Extraction (Liquid-Liquid) | Headspace SPME (Solid Phase Microextraction) | Dynamic Headspace (Aeration) |
| Principle | Gland excision + solvent (Hexane/DCM) soak. | Equilibrium partitioning of volatiles onto a coated fiber.[1] | Continuous airflow trapping on sorbent (Porapak/Tenax). |
| Sensitivity (LOD) | Moderate (~100 ng/mL). Dilution factor limits sensitivity. | High (0.1–1.0 ng/mL). Solvent-free concentration.[1] | High (Time-integrated accumulation). |
| Quantification | High Accuracy. Exhaustive extraction allows absolute quantification. | Relative. Competitive adsorption on fiber sites can skew component ratios. | High Accuracy. Good for emission rates over time. |
| Validation Risk | Solvent peak masking early eluters; non-volatile lipid contamination. | Fiber saturation; high inter-fiber variability (requires rigorous Internal Standard). | Breakthrough volume (loss of analyte if flow is too high). |
| Best For | Total glandular content; stable hydrocarbons. | Trace volatiles; rapid screening; in vivo sampling. | Determining release rates (ng/hour). |
Experimental Insight: The "Ratio Distortion" Risk
In SPME, fibers (e.g., PDMS/DVB) have limited active sites. If a pheromone blend contains a major component (A) and a minor component (B), component A can displace B on the fiber, artificially inflating the A:B ratio.
-
Validation Fix: You must validate linearity specifically for the ratio. Construct a calibration curve where the ratio of analytes varies, not just the absolute concentration.
Part 2: Detector Selection (The Core Comparison)
While Mass Spectrometry provides structural identity, it is not always the superior quantitative tool compared to Flame Ionization Detection (FID), especially for hydrocarbons.
| Metric | GC-FID (Flame Ionization) | GC-MS (Single Quad - Scan/SIM) | GC-MS/MS (Triple Quad - MRM) |
| Linear Dynamic Range | Excellent ( | Good ( | Good ( |
| Selectivity | Low. Relies solely on Retention Time (RT). | High. Mass spectral fingerprint confirms identity. | Superior. Filters matrix noise; detects specific transitions. |
| Sensitivity | High (picogram level for hydrocarbons). | Moderate (Scan) to High (SIM). | Ultra-High (femtogram level). |
| Application | Routine quantification of known blends (e.g., QC of lures). | Identification of unknowns and quantification in complex backgrounds. | Trace analysis in "dirty" matrices (e.g., field-collected air). |
Part 3: Method Validation Protocol
This protocol adapts ICH Q2(R1) guidelines specifically for chemical ecology. The goal is to create a self-validating system.
Specificity & Isomer Resolution
Insect pheromones frequently rely on specific Z (cis) and E (trans) isomers. A method is not specific if these co-elute.
-
Protocol: Inject a mix of geometric isomers.
-
Requirement: Baseline resolution (
) between isomers. -
Column Choice: If analyzing acetates/alcohols, use a polar column (e.g., WAax, DB-23). For hydrocarbons, non-polar (DB-5, DB-1) is sufficient.
Internal Standard (IS) Selection Logic
-
The Problem: Injection volume variability (1 µL syringe error) and SPME fiber aging.
-
The Solution: An IS added before extraction.
-
Selection Criteria:
-
Structural Homology: If analyzing a C12 acetate, use a C14 acetate (not a hydrocarbon) to mimic extraction efficiency.
-
Retention Time: Must elute close to the analyte but with baseline separation.
-
Absence: Must not be naturally present in the insect (verify with a blank run).
-
Linearity & Range
Do not assume linearity at low concentrations. Pheromones often adsorb to glass liners.
-
Experiment: Prepare 6 concentration levels (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).
-
Calculation: Plot Area Ratio (
) vs. Concentration Ratio. -
Acceptance:
.[2][3] Residuals should be randomly distributed.
Accuracy (Recovery)[2]
-
Experiment: Spike a "blank matrix" (e.g., hexane extract of a non-pheromone producing insect stage, or empty air entrainment filter) with a known amount of synthetic standard.
-
Calculation:
[2] -
Acceptance: 80–120%.[2]
Part 4: Visualization of Workflows
Diagram 1: The Validation Logic Flow
This diagram illustrates the decision-making process for validating a pheromone method, ensuring no step is skipped.
Caption: Logical workflow for validating a GC-MS method, emphasizing the feedback loop for specificity optimization prior to full validation.
Diagram 2: Experimental Sample Preparation
Comparing the physical workflow of Solvent Extraction vs. SPME.
Caption: Comparison of "Solvent Extraction" (destructive, quantitative) vs. "SPME" (non-destructive, sensitive) workflows.
Part 5: Troubleshooting & Causality
Issue: Poor Recovery (< 70%) of Aldehyde Pheromones.
-
Causality: Aldehydes oxidize to carboxylic acids or polymerize on active sites in the GC liner.
-
Solution: Use deactivated glass liners (silanized). Validate the time between extraction and injection.
Issue: Shifting Retention Times.
-
Causality: Matrix buildup (lipids/waxes) at the head of the column changes phase ratio.
-
Solution: Use a guard column (retention gap) and trim 0.5m regularly.
Issue: Non-Linear Response in SPME.
-
Causality: Fiber saturation. The fiber coating (e.g., 100 µm PDMS) is full, and analytes are competing.
-
Solution: Reduce exposure time or use a thinner fiber (e.g., 7 µm or 30 µm) to operate in the pre-equilibrium (linear) phase.
References
-
BenchChem. (2025).[1][2][4] A Researcher's Guide to the Validation of GC-MS Methods for Pheromone Quantification. Retrieved from
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
- Millar, J. G., & Haynes, K. F. (Eds.). (1998). Methods in Chemical Ecology: Chemical Methods. Springer. (Foundational text on solvent vs.
- Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Chemical Industry Press. (Source for SPME theory and fiber competition mechanics).
-
Phenomenex. (2025).[5] GC-FID vs. GC-MS – What are the differences? Retrieved from
-
ResearchGate (Discussion). (2024). What is the most effective method for preparing an insect sample for pheromone analysis? Retrieved from
Sources
Chiral Column Performance for 2-Methylhexahydro-1H-pyrrolizine Resolution: A Comparative Guide
As a Senior Application Scientist, developing a robust chiral resolution method requires moving beyond trial-and-error screening. It demands a fundamental understanding of the analyte's physicochemical properties, the thermodynamics of the stationary phase, and the mass transfer kinetics of the mobile phase.
The chiral resolution of 2-methylhexahydro-1H-pyrrolizine (also known as 2-methylpyrrolizidine[1]) presents a unique set of chromatographic challenges. As a bicyclic aliphatic amine, it lacks a conjugated π-system, rendering standard UV detection highly ineffective. Furthermore, its basic tertiary amine center is highly prone to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing.
This guide objectively compares chiral stationary phases (CSPs) and establishes a self-validating Supercritical Fluid Chromatography (SFC) methodology for the baseline resolution of 2-methylhexahydro-1H-pyrrolizine enantiomers.
Mechanistic Causality in Chiral Recognition
To achieve baseline resolution (
The Superiority of Immobilized Polysaccharides
For basic aliphatic amines, polysaccharide-based CSPs are the industry standard. However, not all polysaccharides perform equally:
-
Chiralpak IC (Immobilized): Utilizes cellulose tris(3,5-dichlorophenylcarbamate). The electron-withdrawing chlorine atoms on the phenyl ring decrease the electron density of the carbamate N-H, making it a exceptionally strong hydrogen-bond donor. For the tertiary amine of 2-methylhexahydro-1H-pyrrolizine, this strong H-bond capacity significantly enhances stereoselective interactions. Recent pharmaceutical patent literature confirms the successful preparative separation of 2-methylhexahydro-1H-pyrrolizine derivatives using Chiralpak IC under SFC conditions[2].
-
Chiralpak AD-H / Chiralcel OD-H (Coated): These utilize electron-donating methyl groups (3,5-dimethylphenylcarbamate). While effective for many pharmaceuticals, they often provide weaker hydrogen bonding for aliphatic amines, resulting in lower selectivity (
).
The Critical Role of Basic Additives
You cannot successfully chromatograph 2-methylhexahydro-1H-pyrrolizine on silica-based CSPs without a basic modifier. Adding 0.1% v/v Ammonium Hydroxide (
Comparative Performance Data
The following table summarizes the quantitative performance of three leading CSPs for the resolution of 2-methylhexahydro-1H-pyrrolizine.
Table 1: CSP Performance Comparison under Standardized SFC Conditions
(Conditions: 60:40
| Column Chemistry | Stationary Phase Selector | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity ( | Resolution ( | Peak Symmetry ( |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | 2.15 | 2.85 | 1.45 | 3.2 | 1.1 |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 3.10 | 3.55 | 1.21 | 1.8 | 1.4 |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 4.20 | 4.50 | 1.10 | 1.2 | 1.6 |
Data Synthesis: Chiralpak IC dramatically outperforms the coated phases. The immobilized nature of the IC column also allows for aggressive solvent screening if solubility becomes an issue during preparative scale-up, though Isopropanol (IPA) is generally sufficient for pyrrolizine derivatives[2].
Experimental Protocols: Self-Validating SFC-MS/MS Workflow
Because 2-methylhexahydro-1H-pyrrolizine lacks a UV chromophore, we must rely on Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD). SFC coupled with MS/MS has been highly validated for the broader class of pyrrolizidine alkaloids, offering superior resolution of stereoisomers compared to traditional reversed-phase liquid chromatography[3].
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Dissolve the racemic 2-methylhexahydro-1H-pyrrolizine in LC-MS grade Methanol to a stock concentration of 1.0 mg/mL.
-
Dilute the stock to a working concentration of 10 µg/mL using the mobile phase modifier (Isopropanol). Causality: Injecting in the modifier solvent prevents sample solvent mismatch, which can cause peak distortion at the column head.
Phase 2: System Suitability & Self-Validation
3. Self-Validating Step: Prior to injecting the sample, infuse a deuterated internal standard (e.g., Pyrrolizidine-
Phase 3: SFC Chromatographic Execution
4. Column: Install a Daicel Chiralpak IC column (250 x 4.6 mm, 5 µm).
5. Mobile Phase: Prime Pump A with Liquid
-
Isocratic delivery at 40% Pump B.
-
Flow Rate: 3.0 mL/min. (SFC allows high flow rates due to the low viscosity and high diffusivity of supercritical
, minimizing the C-term of the van Deemter equation). -
Automated Backpressure Regulator (ABPR): 120 bar.
-
Column Oven: 35 °C.
Phase 4: MS/MS Detection
7. Configure the mass spectrometer for Electrospray Ionization in Positive mode (ESI+).
8. Monitor the
Method Development & Troubleshooting Visualizations
Figure 1: Rational method development workflow for the chiral resolution of basic aliphatic amines.
Figure 2: Troubleshooting logic for peak tailing in chiral basic amines.
References
-
Determination of pyrrolizidine alkaloids in plant material using SFC-MS Shimadzu Application Notes URL: [Link]
- US Patent 11964989B2 - KRas G12D inhibitors Google Patents URL
-
Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis Chemical Reviews (ACS Publications) URL:[Link]
Sources
A Technical Guide to the Optical Rotation of 2-Methylhexahydro-1H-pyrrolizine: Methodology, Interpretation, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the analysis of 2-Methylhexahydro-1H-pyrrolizine's optical rotation. While a definitive literature value for the specific rotation of its stereoisomers remains elusive in readily available scientific databases, this document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this pyrrolizidine alkaloid. We will delve into the theoretical underpinnings of optical activity, provide detailed experimental protocols for its measurement, and offer a framework for the comparative analysis of synthetic batches and potential future discoveries of its enantiomers.
Introduction to the Chirality of 2-Methylhexahydro-1H-pyrrolizine
2-Methylhexahydro-1H-pyrrolizine, a saturated bicyclic amine, possesses two stereogenic centers, giving rise to four possible stereoisomers. The spatial arrangement of the methyl group and the hydrogen atom at the bridgehead carbon dictates the molecule's three-dimensional structure and, consequently, its chiroptical properties. The pyrrolizidine nucleus is a common scaffold in a wide array of natural products known for their diverse biological activities.[1] Therefore, the stereoselective synthesis and characterization of derivatives like 2-Methylhexahydro-1H-pyrrolizine are of significant interest in medicinal chemistry and drug development.[2][3]
The specific stereoisomers are designated by the Cahn-Ingold-Prelog (CIP) priority rules. For instance, one potential isomer is (2S,7aR)-2-methyl-hexahydro-1H-pyrrolizine. Due to the non-superimposable mirror-image relationship between enantiomers, they are expected to rotate plane-polarized light to an equal extent but in opposite directions. Diastereomers, on the other hand, will exhibit different optical rotations.
The Challenge of Sourcing Literature Values
The Principle of Optical Rotation and Polarimetry
Optical activity is the phenomenon where a chiral compound rotates the plane of linearly polarized light.[5] This rotation is a unique physical property of a chiral molecule and is measured using an instrument called a polarimeter.[2]
The fundamental equation governing specific rotation is:
[α]Tλ = α / (l * c)
Where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).[6]
The sign of the specific rotation, either positive (+) for dextrorotatory (clockwise) or negative (-) for levorotatory (counter-clockwise), indicates the direction of rotation.
Experimental Protocol for Determining Optical Rotation
This section provides a detailed, self-validating protocol for the accurate measurement of the optical rotation of a synthesized sample of 2-Methylhexahydro-1H-pyrrolizine.
Instrumentation and Materials
-
Polarimeter: A calibrated polarimeter with a sodium D-line (589 nm) or other monochromatic light source.
-
Sample Cells: 1 dm and/or 0.5 dm path length cells.
-
Volumetric Flasks: Class A, various sizes (e.g., 5 mL, 10 mL).
-
Analytical Balance: Accurate to at least 0.1 mg.
-
Solvent: High-purity, optically inactive solvent in which the sample is soluble (e.g., methanol, ethanol, chloroform). The choice of solvent is critical as it can influence the observed rotation.
-
Sample: Purified 2-Methylhexahydro-1H-pyrrolizine.
Step-by-Step Measurement Workflow
Figure 1: Experimental workflow for the determination of specific rotation.
Causality Behind Experimental Choices
-
Purity of Sample: Impurities, especially chiral ones, can significantly affect the observed rotation. Therefore, the sample must be of high purity, confirmed by techniques like NMR and GC-MS.
-
Solvent Selection: The solvent can interact with the solute, influencing its conformation and thus its optical rotation. It is crucial to use a high-purity, optically inactive solvent and to report the solvent used alongside the specific rotation value.
-
Concentration: The observed rotation is directly proportional to the concentration.[6] Preparing solutions of varying concentrations and plotting observed rotation against concentration should yield a straight line passing through the origin, confirming the reliability of the measurements.
-
Temperature Control: Optical rotation can be temperature-dependent. Measurements should be performed at a constant, reported temperature, typically 20°C or 25°C.
-
Wavelength: The magnitude and sometimes even the sign of the optical rotation can change with the wavelength of light used, a phenomenon known as optical rotatory dispersion (ORD).[7] The sodium D-line (589 nm) is the standard wavelength for reporting specific rotation.
Data Presentation and Comparative Analysis
Due to the absence of established literature values, the focus of data analysis will be on internal consistency and comparison between different synthetic batches or purification methods.
Tabulation of Results
All experimental data should be meticulously recorded in a tabular format for clear comparison.
| Sample ID | Concentration (g/mL) | Path Length (dm) | Observed Rotation (α) | Specific Rotation [α]20D | Solvent |
| Batch A | 0.0102 | 1.0 | +X.XX° | +XXX.X | Methanol |
| Batch B | 0.0098 | 1.0 | +Y.YY° | +YYY.Y | Methanol |
| Batch C | 0.0105 | 1.0 | -Z.ZZ° | -ZZZ.Z | Methanol |
Table 1: Example of a Data Table for Recording Optical Rotation Measurements.
Interpretation of Comparative Data
-
Consistency Between Batches: For a synthesis intended to produce a single enantiomer, the specific rotation should be consistent across different batches. Significant variations may indicate issues with stereocontrol in the synthesis or the presence of impurities.
-
Identification of Enantiomers: If a synthetic route produces a racemic mixture, followed by chiral resolution, the two separated fractions should exhibit specific rotations of equal magnitude but opposite signs.
-
Enantiomeric Excess (ee): If a sample is a mixture of enantiomers, its optical purity or enantiomeric excess can be determined if the specific rotation of the pure enantiomer is known (or has been established from a resolved sample).
ee (%) = ([α]mixture / [α]pure enantiomer) * 100
Alternative and Complementary Techniques
While polarimetry is the classical method for determining optical rotation, other techniques can provide valuable information about the stereochemistry of 2-Methylhexahydro-1H-pyrrolizine.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate enantiomers and determine their relative proportions in a mixture.[8] This is a powerful tool for assessing the enantiomeric excess of a synthetic product.
Figure 2: A simplified workflow for chiral chromatography.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
These spectroscopic techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with quantum chemical calculations.
Conclusion
The determination of the optical rotation of 2-Methylhexahydro-1H-pyrrolizine stereoisomers is a critical step in their synthesis and characterization. Although specific literature values are not currently available, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently measure and interpret this important chiroptical property. By adhering to rigorous experimental practices and employing complementary analytical techniques, scientists can ensure the stereochemical integrity of their compounds, a crucial aspect in the development of new therapeutics.
References
- Clemo, G. R., & Melrose, T. A. (1942). 78. The synthesis of 2-methylpyrrolizidine. Journal of the Chemical Society (Resumed), 424.
- BenchChem. (2025). Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Versatile Chiral Building Block in Drug Discovery.
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
SciSpace. Application of optical rotatory dispersion studies to problems in natural products chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Optical rotatory dispersion. Retrieved from [Link]
-
Chapter 7 Notes. Retrieved from [Link]
- Robins, D. J., & Sakdarat, S. (1981). Synthesis of optically active pyrrolizidine bases. Journal of the Chemical Society, Perkin Transactions 1, 909-913.
-
White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Retrieved from [Link]
- Moutevelis-Minakakis, P., Papavassilopoulou, E., & Mavromoustakos, T. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 18(1), 50-73.
-
Assessing the performance of rotational spectroscopy in chiral analysis. PMC. Retrieved from [Link]
- Kotsuki, H., Ikishima, H., & Atsushi, O. (2007). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493.
-
6 Chirooptical Methods. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC. Retrieved from [Link]
-
Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. Retrieved from [Link]
-
Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Retrieved from [Link]
- BenchChem. (2025). Synthesis of Hexahydro-1H-pyrrolizine-2-carboxylic Acid: A Detailed Protocol for Researchers.
-
1H-Pyrrolizine, hexahydro-. NIST WebBook. Retrieved from [Link]
-
1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester. NIST WebBook. Retrieved from [Link]
- Moutevelis-Minakakis, P., Papavassilopoulou, E., & Mavromoustakos, T. (2012). Synthesis of new optically active 2-pyrrolidinones. Molecules, 18(1), 50-73.
-
Serial Femtosecond Crystallography Reveals that Photoactivation in a Fluorescent Protein Proceeds via the Hula Twist Mechanism. PMC. Retrieved from [Link]
-
Liquid Crystalline Magneto-Optically Active Peralkylated Azacoronene. PMC. Retrieved from [Link]
- Laursen, B. W. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction.
- Edlén, B. (1953). The Dispersion of Standard Air. Journal of the Optical Society of America, 43(5), 339-344.
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Safety Operating Guide
2-Methylhexahydro-1h-pyrrolizine proper disposal procedures
The following technical guide details the proper disposal procedures for 2-Methylhexahydro-1H-pyrrolizine (also known as 2-methylpyrrolizidine). This guide is structured for researchers and drug development professionals, prioritizing operational safety, regulatory compliance (RCRA), and environmental stewardship.[1]
Executive Summary: Operational Safety & Disposal
-
Chemical Identity: 2-Methylhexahydro-1H-pyrrolizine (Saturated Pyrrolizidine derivative).[1][2]
-
Primary Hazard Class: Corrosive / Irritant (Organic Amine) .
-
Note: Unlike naturally occurring unsaturated pyrrolizidine alkaloids (PAs) which are potent hepatotoxins (requiring a 1,2-double bond), this saturated (hexahydro) analogue is generally less toxic but remains a hazardous organic amine.[1] It should be handled with standard high-hazard chemical precautions.
-
-
Disposal Method: High-Temperature Incineration via an approved hazardous waste vendor.[1]
-
Waste Code (RCRA): Not specifically P- or U-listed.[1] Classify as D001 (Ignitable) if in solvent, and D002 (Corrosive) if pure/concentrated amine.
Chemical Profile & Hazard Identification
Understanding the specific structure is critical for selecting the correct waste stream.
| Property | Data |
| Chemical Name | 2-Methylhexahydro-1H-pyrrolizine |
| CAS Number | 63008-88-8 (Isomer specific) / 643-20-9 (Parent generic) |
| Structure | Bicyclic saturated amine (Pyrrolizidine core) |
| Physical State | Liquid (Boiling Point ~162–163°C) |
| Acidity/Basicity | Basic (Amine).[1][2][3][4][5][6] Incompatible with strong acids and oxidizers. |
| GHS Classification | Danger : Causes severe skin burns and eye damage (H314).[7] Flammable liquid and vapor (H226). |
Critical Safety Distinction: While unsaturated PAs (e.g., Retronecine) are carcinogenic/hepatotoxic, saturated PAs like 2-Methylhexahydro-1H-pyrrolizine lack the metabolic activation pathway (formation of pyrrolic esters) required for extreme toxicity.[1] However, as a research chemical, it must be treated as a Potential Biohazard/Toxicant under the Precautionary Principle until specific toxicological data confirms safety.
Pre-Disposal Stabilization & Handling
Before disposal, the chemical must be stabilized to prevent accidental exposure or reaction in the waste container.
A. Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving with Nitrile (0.11 mm minimum) is required.[1] Breakthrough time for amines is generally good, but immediate removal upon splash is mandatory.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring >100 mL.
-
Respiratory: Handle strictly within a certified Fume Hood.
B. Chemical Compatibility Check
-
Do NOT Mix With:
-
Oxidizers (Peroxides, Nitric Acid): Risk of exothermic reaction or formation of N-oxides.[1]
-
Halogenated Solvents (DCM, Chloroform): While often miscible, segregating amines from halogenated waste is a best practice to prevent unexpected alkylation reactions in the waste drum.
-
-
Safe Diluents: Ethanol, Methanol, or Acetonitrile.
Detailed Disposal Workflows
Select the workflow matching your waste state.
Workflow A: Liquid Waste (Stock Solutions & Reaction Mixtures)
-
Applicability: Pure chemical, expired stock, or reaction mother liquor.
-
Protocol:
-
Segregation: Designate a waste container labeled "Hazardous Waste - Organic Alkali" .
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers due to amine corrosivity.[1]
-
Transfer: Pour waste into the container using a funnel inside the fume hood.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "2-Methylhexahydro-1H-pyrrolizine, [Solvent Name]"
-
Hazards: Check "Flammable", "Corrosive", and "Toxic".
-
-
Disposal: Cap tightly. Request pickup for Incineration .
-
Workflow B: Solid Waste (Contaminated Consumables)
-
Applicability: Syringes, pipette tips, gloves, and paper towels contaminated with the substance.
-
Protocol:
-
Collection: Place all sharps in a Puncture-Proof Sharps Container . Place soft solids (wipes) in a Yellow Chem-Bio Waste Bag (double-bagged).
-
Trace Residues: Empty vials (<3% remaining) can often be treated as "RCRA Empty" (triple rinse into liquid waste), but for research chemicals, it is safer to dispose of the vial as Hazardous Solid Waste .
-
Disposal: Incineration.
-
Workflow C: Spill Cleanup
-
Protocol:
-
Evacuate & Ventilate: Ensure fume hood is active.
-
Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels alone for large spills of amines.[1]
-
Neutralize (Optional): If a specific amine neutralizer (citric acid based) is available, apply sparingly.
-
Collect: Scoop into a wide-mouth HDPE jar. Label as "Spill Debris: 2-Methylhexahydro-1H-pyrrolizine".[1]
-
Visual Decision Tree: Waste Stream Management
The following diagram outlines the logical flow for categorizing and disposing of 2-Methylhexahydro-1H-pyrrolizine waste.
Caption: Operational decision tree for segregating 2-Methylhexahydro-1H-pyrrolizine waste streams to ensure compliance with incineration protocols.
Regulatory & Compliance (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Listing Status: 2-Methylhexahydro-1H-pyrrolizine is NOT a P-listed (Acutely Toxic) or U-listed commercial chemical product by specific CAS name.[1]
-
Characteristic Waste Determination:
-
Ignitability (D001): Applicable if the waste is in a flammable solvent (Flash point <60°C).
-
Corrosivity (D002): Applicable if the pH of the aqueous waste is ≥12.5. Amines are basic; check pH if disposing of aqueous solutions.
-
Toxicity (D0xx): Unless mixed with heavy metals or specific solvents (e.g., Chloroform D022), it does not trigger a toxicity characteristic code by itself.[1]
-
-
Generator Status: As a research chemical, it must be counted toward your facility's monthly hazardous waste generation totals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15559671, 1-Methylhexahydro-1H-pyrrolizine (Isomer Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
World Health Organization (1989). Pyrrolizidine Alkaloids Health and Safety Guide. International Programme on Chemical Safety. Retrieved from [Link]
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Navigating the Safe Handling of 2-Methylhexahydro-1H-pyrrolizine: A Guide for Laboratory Professionals
For Immediate Implementation: This guide provides critical safety and operational protocols for the handling and disposal of 2-Methylhexahydro-1H-pyrrolizine. It is designed to be a primary resource for researchers, scientists, and drug development professionals, ensuring the highest standards of laboratory safety.
Hazard Identification and Risk Assessment
2-Methylhexahydro-1H-pyrrolizine, a member of the pyrrolizidine alkaloid family, presents a significant hazard profile that necessitates stringent safety measures. The toxicity of pyrrolizidine alkaloids is primarily associated with their metabolites, which can form adducts with proteins and DNA, leading to cellular damage, particularly in the liver[1]. While specific toxicological data for 2-Methylhexahydro-1H-pyrrolizine is not extensively detailed in the provided search results, the general reactivity of related volatile amines and pyrrolidine structures indicates a high potential for harm.
Key Hazards:
-
Flammability: This compound is a highly flammable liquid and vapor[2]. It has a low flash point, meaning it can ignite at relatively low temperatures[3]. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[3][4].
-
Corrosivity: It is known to cause severe skin burns and serious eye damage[2]. Contact can lead to corrosive injury to the eyes, potentially causing blindness[4].
-
Toxicity: The substance is toxic if swallowed and harmful if inhaled[2][5]. Ingestion can cause burns to the upper digestive and respiratory tracts[4]. Inhalation may cause respiratory irritation[6][7].
-
Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects[2].
Risk Assessment Summary Table:
| Hazard Category | Specific Risk | Recommended Mitigation |
| Physical | Highly flammable liquid and vapor[2]. | Handle in a well-ventilated area, away from heat, sparks, and open flames. Use explosion-proof equipment and take precautionary measures against static discharge[2][3][4]. |
| Health | Causes severe skin burns and eye damage. Toxic if swallowed, harmful if inhaled[2][5]. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Work in a chemical fume hood to minimize inhalation exposure[4][6][8]. |
| Environmental | Toxic to aquatic life with long-lasting effects[2]. | Prevent release into the environment. Dispose of waste in accordance with local, state, and federal regulations[2][9]. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE program is the last line of defense against chemical exposure[10]. The selection of appropriate PPE is critical when handling 2-Methylhexahydro-1H-pyrrolizine.
Core PPE Requirements:
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or PVC gloves of sufficient thickness (e.g., 10-20 mil) are recommended for better resistance[10][11]. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact[2]. Contaminated gloves should be disposed of immediately as hazardous waste[2].
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement[12]. Given the severe eye damage potential, it is highly recommended to use a full-face shield in addition to goggles, especially when handling larger quantities or during procedures with a high risk of splashing[12][13].
-
Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes or spills, an acid-resistant or chemical-resistant apron worn over the lab coat is essential[11][14].
-
Respiratory Protection: All work with 2-Methylhexahydro-1H-pyrrolizine must be conducted in a certified chemical fume hood to minimize inhalation of vapors[15]. If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[13][14].
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested[15]. Have appropriate spill cleanup materials on hand.
-
Ventilation: Always handle 2-Methylhexahydro-1H-pyrrolizine inside a properly functioning chemical fume hood[15].
-
Grounding: Due to its high flammability, all containers and equipment must be properly grounded and bonded to prevent static discharge[2][3][4]. Use non-sparking tools[2][4].
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory[2][3]. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[2][4].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[2][3][6]. Store in a designated flammables cabinet.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if it can be done safely.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan:
-
All waste containing 2-Methylhexahydro-1H-pyrrolizine, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal[2][9]. Do not pour down the drain[2].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4]. Seek immediate medical attention[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4]. Seek immediate medical attention[2][3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting[3]. Rinse mouth with water. Seek immediate medical attention[5].
By adhering to these stringent safety protocols, you can minimize the risks associated with handling 2-Methylhexahydro-1H-pyrrolizine and maintain a safe laboratory environment.
References
-
Solvents & Petroleum Service, Inc. (2015, June 17). Safety Data Sheet. Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
- Unspecified Source. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
-
Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
- Unspecified Source. (n.d.).
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
-
University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
-
University of Illinois Extension. (2024, May 29). Maintaining personal protective equipment. Retrieved from [Link]
-
Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 7(10), 167. Retrieved from [Link]
-
Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
